Product packaging for Stavudine-d4(Cat. No.:)

Stavudine-d4

Cat. No.: B15142251
M. Wt: 228.24 g/mol
InChI Key: XNKLLVCARDGLGL-LJUZYZKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Stavudine-d4 is a useful research compound. Its molecular formula is C10H12N2O4 and its molecular weight is 228.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O4 B15142251 Stavudine-d4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2O4

Molecular Weight

228.24 g/mol

IUPAC Name

6-deuterio-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H12N2O4/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h2-4,7-8,13H,5H2,1H3,(H,11,14,15)/t7-,8+/m0/s1/i1D3,4D

InChI Key

XNKLLVCARDGLGL-LJUZYZKJSA-N

Isomeric SMILES

[2H]C1=C(C(=O)NC(=O)N1[C@H]2C=C[C@H](O2)CO)C([2H])([2H])[2H]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C=CC(O2)CO

Origin of Product

United States

Foundational & Exploratory

Stavudine-d4: A Technical Overview of its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stavudine-d4 is the deuterated analog of Stavudine, a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1 and HIV-2 infections.[1] As a stable isotope-labeled compound, this compound serves as an invaluable tool in pharmacokinetic and metabolic studies, often employed as an internal standard for the quantification of Stavudine in biological matrices.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental methodologies pertaining to this compound.

Chemical Structure and Identification

This compound is systematically named 1-[(2R,5S)-5-(Hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(methyl-d3)-pyrimidine-2,4(1H,3H)-dione-6-d.[2] The deuterium atoms are located on the methyl group and at the 6-position of the thymine ring.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are compared to its non-deuterated counterpart, Stavudine.

PropertyThis compoundStavudine
Molecular Formula C₁₀H₈D₄N₂O₄[2]C₁₀H₁₂N₂O₄[3]
Molecular Weight 228.24 g/mol [2][4]224.21 g/mol [3][5]
CAS Number 1219803-67-4[2][4]3056-17-5[3][5]
Appearance White to off-white crystalline solid or powder[3][6]White to off-white crystalline solid or powder[3][6][7][8]
Melting Point Not explicitly available, expected to be similar to Stavudine159-160 °C[9]; 165-166 °C[3]
Solubility Not explicitly available, expected to be similar to StavudineWater: ~83 mg/mL at 23°C[7][8]; Propylene Glycol: ~30 mg/mL at 23°C[7][8]; Ethanol: ~10 mg/mL[10]; DMSO: ~30 mg/mL[10]; DMF: ~30 mg/mL[10]
n-Octanol/Water Partition Coefficient (LogP) Not explicitly available-0.70910[9]; 0.144 at 23°C[7][8]

Mechanism of Action

Stavudine is a thymidine analogue that requires intracellular phosphorylation to become pharmacologically active.[11][12][13] Cellular kinases convert Stavudine to its active metabolite, Stavudine triphosphate.[7][13] This active form then inhibits the HIV-1 reverse transcriptase enzyme through two primary mechanisms: competitive inhibition with the natural substrate, deoxythymidine triphosphate, and incorporation into the growing viral DNA chain, which leads to chain termination due to the absence of a 3'-hydroxyl group.[11][12]

G cluster_cell Infected Host Cell cluster_hiv HIV Replication Stavudine Stavudine Stavudine_MP Stavudine Monophosphate Stavudine->Stavudine_MP Cellular Kinases Stavudine_DP Stavudine Diphosphate Stavudine_MP->Stavudine_DP Cellular Kinases Stavudine_TP Stavudine Triphosphate (Active) Stavudine_DP->Stavudine_TP Cellular Kinases RT Reverse Transcriptase Stavudine_TP->RT Inhibits Chain_Termination DNA Chain Termination Stavudine_TP->Chain_Termination Incorporation leads to Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription

Caption: Intracellular activation of Stavudine and its inhibitory effect on HIV reverse transcriptase.

Experimental Protocols

This compound is predominantly used as an internal standard in bioanalytical methods for the quantification of Stavudine in biological matrices such as plasma or serum. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common technique for this purpose.

Exemplary Bioanalytical Method: LC-MS/MS Quantification of Stavudine in Human Plasma

This protocol is a generalized representation based on common practices in the field.[14][15][16][17]

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Objective: To extract Stavudine and this compound (internal standard) from the plasma matrix and remove interfering substances.

  • Procedure:

    • To 200 µL of human plasma in a polypropylene tube, add 50 µL of this compound working solution (as internal standard).

    • Vortex mix for 30 seconds.

    • Load the mixture onto a pre-conditioned SPE cartridge (e.g., C18).

    • Wash the cartridge with a series of solutions to remove interfering components (e.g., 1 mL of water followed by 1 mL of 5% methanol in water).

    • Elute the analytes with an appropriate organic solvent (e.g., 1 mL of methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.

2. LC-MS/MS Analysis

  • Objective: To chromatographically separate the analytes and detect them with high sensitivity and specificity.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system.

    • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Stavudine: Q1/Q3 (e.g., m/z 225.1 → 127.1)

      • This compound: Q1/Q3 (e.g., m/z 229.1 → 131.1)

3. Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for parameters including:[18][19]

  • Selectivity and Specificity

  • Accuracy and Precision

  • Recovery

  • Calibration Curve Linearity

  • Lower Limit of Quantification (LLOQ)

  • Stability (freeze-thaw, short-term, long-term, and stock solution)

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample IS Add Internal Standard (this compound) Plasma->IS SPE Solid Phase Extraction (SPE) IS->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon HPLC HPLC Separation Recon->HPLC MSMS MS/MS Detection HPLC->MSMS Quant Quantification MSMS->Quant Report Report Results Quant->Report

Caption: General workflow for the bioanalytical quantification of Stavudine using this compound.

Conclusion

This compound is an essential analytical tool for researchers and drug development professionals involved in the study of Stavudine. Its stable isotope-labeled nature allows for precise and accurate quantification in complex biological matrices, which is critical for pharmacokinetic, bioequivalence, and metabolism studies. The information provided in this guide serves as a foundational resource for understanding the chemical and physical properties of this compound and for the development of robust bioanalytical methods.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Stavudine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stavudine-d4, a deuterated analog of the antiretroviral drug Stavudine (d4T), serves as a critical internal standard in pharmacokinetic and bioequivalence studies. Its physical and chemical properties are fundamental to the development of robust analytical methods and for understanding its behavior in biological systems. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, alongside its non-deuterated counterpart, Stavudine. It includes detailed experimental protocols for key analytical methodologies and a visualization of its mechanism of action.

Physical and Chemical Properties

Table 1: Core Physical and Chemical Properties of this compound and Stavudine
PropertyThis compoundStavudine
Chemical Name 1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(methyl-d3)-6-d-pyrimidine-2,4(1H,3H)-dione1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione
Synonyms d4T-d42',3'-Didehydro-3'-deoxythymidine, d4T
CAS Number 1219803-67-4[1]3056-17-5
Molecular Formula C₁₀H₈D₄N₂O₄[1]C₁₀H₁₂N₂O₄
Molecular Weight 228.24 g/mol [1]224.21 g/mol
Appearance Neat[1]White to off-white crystalline solid
Melting Point Data not available165-166 °C
Solubility Data not availableSoluble in water, sparingly soluble in ethanol, slightly soluble in methylene chloride.[2] Soluble in DMSO and DMF.
UV Maximum (λmax) Data not available266 nm

Experimental Protocols

Accurate characterization of this compound is paramount for its use as an analytical standard. The following sections detail representative experimental protocols for the analysis and determination of key physical properties.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a cornerstone technique for assessing the purity of this compound and for its quantification in various matrices. The following is a general method that can be adapted and validated for specific applications.[3][4]

Objective: To determine the purity of a this compound sample and quantify it using a reversed-phase HPLC method with UV detection.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Glacial acetic acid

  • Deionized water

Chromatographic Conditions:

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted to 4.5 with acetic acid) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve adequate separation. For example, a mobile phase of methanol-distilled water-acetic acid in a 23:77:0.2 (v/v) ratio has been reported for Stavudine analysis.[4]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient or controlled (e.g., 25 °C)

  • Detection Wavelength: 266 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase or a suitable solvent to prepare a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution.

  • Sample Preparation: Dissolve the this compound sample to be analyzed in the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Record the chromatograms and determine the retention time and peak area of this compound. Purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks. Quantification is achieved by constructing a calibration curve from the peak areas of the standard solutions and determining the concentration of the sample from this curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices

LC-MS/MS provides high sensitivity and selectivity for the quantification of this compound in complex biological matrices such as plasma.[5][6]

Objective: To quantify the concentration of this compound in human plasma.

Instrumentation:

  • LC-MS/MS system (including a triple quadrupole mass spectrometer)

  • Reversed-phase HPLC column

Reagents and Materials:

  • This compound reference standard

  • Internal standard (e.g., a stable isotope-labeled analog of another antiretroviral)

  • Acetonitrile (LC-MS grade)

  • Ammonium acetate

  • Formic acid

  • Human plasma

Procedure:

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition an SPE cartridge with methanol followed by water.

    • Load the plasma sample, to which the internal standard has been added.

    • Wash the cartridge to remove interfering substances.

    • Elute the analyte and internal standard with an appropriate solvent (e.g., methanol).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.5% glacial acetic acid in water) and an organic component (e.g., acetonitrile).[5]

    • Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor the precursor to product ion transitions for both this compound and the internal standard.

  • Data Analysis: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standard solutions. Determine the concentration of this compound in the plasma samples from this curve.

Mechanism of Action

Stavudine is a nucleoside reverse transcriptase inhibitor (NRTI).[7] As a thymidine analog, it requires intracellular phosphorylation to its active triphosphate form. This process is catalyzed by host cellular kinases. Stavudine triphosphate then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by the HIV reverse transcriptase. Upon incorporation, the absence of a 3'-hydroxyl group on the sugar moiety of Stavudine prevents the formation of the next phosphodiester bond, leading to chain termination and inhibition of viral replication.[7]

Stavudine_Mechanism_of_Action Stavudine_TP Stavudine_TP Viral_DNA Viral_DNA Stavudine_TP->Viral_DNA Inhibits by Competition with dTTP Chain_Termination Chain_Termination Viral_DNA->Chain_Termination Stavudine Stavudine Viral_RNA Viral_RNA

Synthesis of Stavudine

  • Mesylation: Protection of the hydroxyl groups of 5-methyluridine.

  • Elimination and Cyclization: Formation of the unsaturated sugar ring.

  • Deprotection: Removal of protecting groups to yield Stavudine.

The introduction of deuterium labels to create this compound would likely involve the use of deuterated starting materials or reagents at specific steps in the synthesis. For instance, a deuterated methyl source could be used to introduce the -CD₃ group on the pyrimidine ring.

Conclusion

This technical guide has summarized the key physical and chemical properties of this compound, providing a valuable resource for researchers and professionals in drug development. The included experimental protocols offer a starting point for the development of robust analytical methods for the characterization and quantification of this important internal standard. The visualization of its mechanism of action further elucidates its role as an antiretroviral agent. While some specific data for the deuterated form remain to be fully characterized in publicly accessible literature, the information provided for Stavudine serves as a reliable and informative proxy.

References

An In-depth Technical Guide to the Solubility of Stavudine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Stavudine-d4 in various solvents. Due to the limited availability of direct solubility data for the deuterated form, this guide utilizes data for its non-deuterated analog, Stavudine (d4T), as a close and reliable proxy. The physical and chemical properties of deuterated compounds are nearly identical to their non-deuterated counterparts, making this a valid scientific approach for formulation and experimental design.

Core Solubility Data

The following tables summarize the quantitative solubility data for Stavudine in a range of common laboratory solvents. This information is critical for the preparation of stock solutions, formulation development, and in vitro and in vivo experimental design.

Table 1: Solubility in Organic Solvents

SolventSolubility (mg/mL)Temperature (°C)Molar Solubility (mM)
Dimethyl Sulfoxide (DMSO)30 - 6025~133.8 - 267.6
Ethanol10 - 1525~44.6 - 66.9
Dimethylformamide (DMF)~30Not Specified~133.8
Propylene Glycol3023~133.8

Table 2: Solubility in Aqueous Solvents

SolventSolubility (mg/mL)Temperature (°C)pH
Water20 - 8323 - 25Not Specified
Phosphate-Buffered Saline (PBS)~10Not Specified7.2

It is important to note that the solubility of Stavudine can be influenced by factors such as temperature, pH, and the presence of excipients. For instance, one study noted that while Stavudine has high solubility in water and at pH 4.5, 6.8, and 7.5, its determination at pH 1.2 was not possible due to stability issues[1].

Experimental Protocols

A precise understanding of experimental methodology is crucial for the replication and validation of solubility data. The following is a detailed protocol for determining the equilibrium solubility of this compound, based on the widely used shake-flask method.

Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation solubility of this compound in a specific solvent.

Materials:

  • This compound (crystalline solid)

  • Solvent of interest (e.g., DMSO, water, ethanol)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Constant temperature incubator or water bath

  • Microcentrifuge

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Preparation:

    • Accurately weigh an excess amount of this compound and add it to a vial.

    • Add a known volume of the solvent to the vial. The amount of solid should be sufficient to ensure that undissolved particles remain at equilibrium.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker or on a rotator within a constant temperature environment (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the aliquot through a syringe filter to remove any undissolved particles.

    • Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated HPLC-UV method. A typical mobile phase for Stavudine analysis consists of a mixture of methanol and water.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

  • Calculation:

    • Calculate the solubility of this compound in the solvent using the following formula:

      Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

Visualizations

To further elucidate the experimental process, the following diagrams illustrate key workflows.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sample Processing cluster_analysis Analysis A Weigh excess This compound B Add known volume of solvent A->B Combine in vial C Agitate at constant temperature (24-72h) B->C D Allow excess solid to settle C->D E Filter supernatant D->E F Dilute sample E->F G HPLC-UV analysis F->G H Quantify against calibration curve G->H I Calculate Solubility H->I

References

An In-depth Technical Guide to the Isotopic Labeling of Stavudine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of Stavudine (d4T), a nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1. The guide details the synthesis of Stavudine labeled with various isotopes, including Carbon-14 ([¹⁴C]), Carbon-11 ([¹¹C]), and Tritium ([³H]), and discusses the application of these labeled compounds in metabolic and pharmacokinetic studies.

Introduction to Isotopic Labeling of Stavudine

Isotopic labeling is a critical technique in drug development, enabling the tracking of a drug molecule through biological systems. By replacing one or more atoms of the Stavudine molecule with their corresponding isotopes, researchers can elucidate its absorption, distribution, metabolism, and excretion (ADME) profile. This information is vital for understanding the drug's mechanism of action, identifying potential metabolites, and assessing its safety and efficacy. The choice of isotope depends on the specific research question, with short-lived isotopes like ¹¹C being suitable for positron emission tomography (PET) imaging and long-lived isotopes like ¹⁴C and ³H being ideal for metabolic fate and mass balance studies.

Synthesis and Experimental Protocols

The synthesis of isotopically labeled Stavudine requires careful planning to ensure the label is placed in a metabolically stable position. The following sections detail the experimental protocols for the synthesis of Stavudine labeled with different isotopes.

[¹¹C]-Stavudine Synthesis for PET Imaging

Stavudine can be radiolabeled with the short-lived positron-emitting isotope ¹¹C (t½ ≈ 20.4 min) for in vivo pharmacokinetic studies using PET.

Experimental Protocol:

The synthesis of [¹¹C]-Stavudine is achieved through the methylation of a precursor molecule, 5'-O-(2-tetrahydropyranyl)-5-bromo-2',3'-didehydro-3'-deoxythymidine, using [¹¹C]methyl iodide ([¹¹C]H₃I)[1].

  • Production of [¹¹C]H₃I: [¹¹C]CO₂ produced via the ¹⁴N(p,α)¹¹C nuclear reaction is converted to [¹¹C]H₃I.

  • Methylation Reaction: The precursor is dissolved in a suitable solvent (e.g., DMF) and reacted with [¹¹C]H₃I in the presence of a base.

  • Deprotection: The tetrahydropyranyl (THP) protecting group is removed under acidic conditions.

  • Purification: The resulting [¹¹C]-Stavudine is purified using reverse-phase high-performance liquid chromatography (HPLC).

  • Formulation: The purified [¹¹C]-Stavudine is formulated in a physiologically compatible solution for administration.

The entire process, from synthesis to purification and formulation, is typically completed within 45 minutes to minimize radioactive decay[1].

[¹⁴C]-Stavudine Synthesis for ADME Studies

Labeling with ¹⁴C (t½ ≈ 5730 years) is the gold standard for human ADME studies due to its long half-life, allowing for extended sample collection and analysis.

Illustrative Experimental Protocol:

A multi-step synthesis could proceed as follows:

  • Synthesis of [¹⁴C]-Thymine: A ¹⁴C-labeled precursor, such as [¹⁴C]urea, is used to construct the pyrimidine ring of thymine.

  • Glycosylation: The synthesized [¹⁴C]-thymine is coupled with a protected didehydrodideoxyribose derivative.

  • Deprotection: The protecting groups on the sugar moiety are removed to yield [¹⁴C]-Stavudine.

  • Purification: The final product is purified by chromatographic techniques to achieve high chemical and radiochemical purity.

[³H]-Stavudine Synthesis

Tritium (³H, t½ ≈ 12.3 years) labeling offers a higher specific activity than ¹⁴C and is a valuable tool for in vitro and preclinical studies.

Illustrative Experimental Protocol:

A common method for tritium labeling of nucleosides is catalytic tritiation.

  • Precursor Synthesis: A suitable unsaturated or halogenated precursor of Stavudine is synthesized. For example, a precursor with a bromine atom at a strategic position on the thymine ring.

  • Catalytic Tritiation: The precursor is subjected to catalytic reduction with tritium gas (T₂) in the presence of a palladium catalyst (e.g., Pd/C). This process replaces the halogen or saturates a double bond with tritium atoms.

  • Purification: The [³H]-Stavudine is purified from the reaction mixture using HPLC to remove unreacted precursor and byproducts.

Data Presentation

The following tables summarize the quantitative data obtained from studies utilizing isotopically labeled Stavudine.

Table 1: Synthesis and Properties of Isotopically Labeled Stavudine

IsotopePrecursorSynthesis TimeRadiochemical PuritySpecific ActivityYieldReference
¹¹C 5'-O-(2-tetrahydropyranyl)-5-bromo-2',3'-didehydro-3'-deoxythymidine~45 minutes>98%Not ReportedNot Reported[1]
¹⁴C 1-[¹⁴C]-riboseMulti-step99.9%Not Reported29.3% overall

Table 2: Pharmacokinetic Data of [¹¹C]-Stavudine in Rats

TissuePeak Concentration (µg/g) at 5 min
Blood1.78 ± 0.16
Heart1.66 ± 0.11
Lung1.60 ± 0.15
Liver2.13 ± 0.17
Spleen1.61 ± 0.15
Kidney7.23 ± 0.57
Adrenal1.47 ± 0.20
Stomach1.40 ± 0.11
GI Tract1.44 ± 0.14
Skeletal Muscle1.38 ± 0.15
Bone1.30 ± 0.16
Testis0.62 ± 0.14 (at 15 min)
Brain0.26 ± 0.02 (at 60 min)
Data from a study where [¹¹C]-Stavudine was administered to rats[1].

Table 3: Human ADME Study with [¹⁴C]-Stavudine

ParameterResult
Route of Administration Oral
Total Radioactivity Excreted in Urine ~95% of the dose
Total Radioactivity Excreted in Feces ~3% of the dose
Major Component in Plasma Unchanged Stavudine
Major Component in Urine Unchanged Stavudine
Data from a human ADME study following a single oral dose of [¹⁴C]-Stavudine.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the isotopic labeling and study of Stavudine.

stavudine_synthesis_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Precursor Isotopically Labeled Precursor (e.g., [11C]H3I, [14C]Thymine) Reaction Chemical Reaction (e.g., Methylation, Glycosylation) Precursor->Reaction Crude Crude Labeled Stavudine Reaction->Crude HPLC High-Performance Liquid Chromatography (HPLC) Crude->HPLC Pure Purified Labeled Stavudine HPLC->Pure QC Quality Control (Purity, Specific Activity) Pure->QC Formulation Formulation for Administration QC->Formulation

Caption: Experimental workflow for the synthesis and preparation of isotopically labeled Stavudine.

stavudine_metabolism Stavudine Stavudine (d4T) d4TMP Stavudine Monophosphate (d4T-MP) Stavudine->d4TMP Thymidine Kinase Thymine Thymine Stavudine->Thymine Degradation Excretion Renal Excretion (Unchanged) Stavudine->Excretion d4TDP Stavudine Diphosphate (d4T-DP) d4TMP->d4TDP Thymidylate Kinase d4TTP Stavudine Triphosphate (d4T-TP) (Active Form) d4TDP->d4TTP Nucleoside Diphosphate Kinase

Caption: Metabolic activation and degradation pathway of Stavudine.

Conclusion

The isotopic labeling of Stavudine with ¹¹C, ¹⁴C, and ³H provides invaluable tools for elucidating its pharmacokinetic and metabolic profiles. The synthesis of these labeled compounds, while challenging, allows for detailed in vivo and in vitro studies that are essential for drug development and regulatory approval. The data gathered from these studies have been instrumental in defining the clinical use of Stavudine and understanding its mechanism of action and potential for drug interactions. Future research may focus on the development of more efficient and site-specific labeling methods to further refine our understanding of this important antiretroviral agent.

References

The Pivotal Role of Stavudine-d4 in Modern Pharmacokinetic Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stavudine (d4T), a nucleoside reverse transcriptase inhibitor, has been a cornerstone in the treatment of HIV/AIDS. Accurate determination of its concentration in biological matrices is paramount for pharmacokinetic studies, which inform dosing regimens, bioequivalence assessments, and drug-drug interaction evaluations. The gold standard for such quantitative analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique whose accuracy is profoundly enhanced by the use of a stable isotope-labeled internal standard. This guide provides an in-depth exploration of the role of Stavudine-d4, the deuterated analogue of Stavudine, in pharmacokinetic studies. While the foundational principles of its utility are widely accepted, it is noteworthy that published methodologies often resort to other structurally similar, non-deuterated internal standards. This document will detail the theoretical advantages of this compound and present a composite of experimental protocols adapted from established methods for Stavudine quantification.

The Critical Function of an Internal Standard

In LC-MS/MS-based bioanalysis, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls. Its purpose is to correct for the variability inherent in the analytical process, including sample extraction, chromatographic injection, and ionization efficiency. An ideal IS should mimic the analyte's physicochemical properties as closely as possible to experience similar variations.

This compound, with its deuterium atoms replacing hydrogen atoms, represents the quintessential internal standard for Stavudine analysis. Its chemical structure and properties are nearly identical to Stavudine, ensuring it co-elutes chromatographically and exhibits similar ionization behavior in the mass spectrometer. The mass difference allows the instrument to distinguish between the analyte and the IS, enabling precise ratiometric quantification. This approach significantly improves the accuracy and precision of the pharmacokinetic data obtained.

Experimental Protocols: A Synthesized Approach

The following protocols are a composite of methodologies reported for the quantification of Stavudine in human plasma, adapted to illustrate the application of this compound as the internal standard.

Sample Preparation: Solid Phase Extraction (SPE)

Solid phase extraction is a common and effective technique for extracting Stavudine from plasma.

  • Sample Pre-treatment : To a 200 µL aliquot of human plasma, add 50 µL of the working internal standard solution (this compound in a suitable solvent like methanol).

  • Protein Precipitation (Optional but recommended) : Add 400 µL of a protein precipitating agent (e.g., acetonitrile or methanol), vortex, and centrifuge to pellet the precipitated proteins.

  • SPE Cartridge Conditioning : Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading : Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing : Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution : Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The reconstituted sample is then injected into the LC-MS/MS system for analysis.

Table 1: Chromatographic Conditions

ParameterValue
HPLC SystemAgilent 1200 Series or equivalent
ColumnSymmetry C18 (150 mm x 3.9 mm, 5 µm)
Mobile Phase0.5% Glacial Acetic Acid in Water:Acetonitrile (20:80, v/v)
Flow Rate0.8 mL/min
Injection Volume5 µL
Column Temperature40°C
Run Time4.5 minutes

Table 2: Mass Spectrometric Conditions

ParameterStavudineThis compound (Internal Standard)
Mass SpectrometerTriple Quadrupole Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
MRM Transition (m/z)225.1 → 127.1229.1 → 131.1
Dwell Time200 ms200 ms
Collision EnergyOptimized for fragmentationOptimized for fragmentation
Cone VoltageOptimized for ion transmissionOptimized for ion transmission

Note: The MRM (Multiple Reaction Monitoring) transition for this compound is hypothetical and assumes a +4 Da shift from the parent and a corresponding shift in the fragment ion.

Data Presentation: Quantitative Parameters

The following tables summarize typical validation parameters for a bioanalytical method for Stavudine quantification. These values are representative of what would be expected for a robust method utilizing this compound.

Table 3: Method Validation Parameters

ParameterResult
Linearity Range5 - 2000 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)5 ng/mL
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (% CV)< 15% (< 20% at LLOQ)
Recovery> 85%
Matrix EffectMinimal and compensated by IS

Visualizing the Workflow and Logic

To further elucidate the experimental and logical processes, the following diagrams are provided in the DOT language for Graphviz.

cluster_sample_prep Sample Preparation Workflow cluster_analysis Analytical Workflow Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS SPE Solid Phase Extraction Add_IS->SPE Elute Elution SPE->Elute Reconstitute Reconstitution Elute->Reconstitute LC LC Separation Reconstitute->LC Inject Sample MSMS MS/MS Detection LC->MSMS Quant Quantification MSMS->Quant

Caption: Experimental workflow from sample preparation to analysis.

cluster_pk_study Pharmacokinetic Study Logic Dosing Drug Administration (Stavudine) Sampling Blood Sampling (Time Points) Dosing->Sampling Analysis Bioanalysis (LC-MS/MS with this compound) Sampling->Analysis PK_Params Pharmacokinetic Parameters (Cmax, Tmax, AUC) Analysis->PK_Params cluster_signaling Stavudine's Mechanism of Action Stavudine Stavudine (d4T) d4T_MP d4T-Monophosphate Stavudine->d4T_MP d4T_DP d4T-Diphosphate d4T_MP->d4T_DP d4T_TP d4T-Triphosphate (Active Metabolite) d4T_DP->d4T_TP RT HIV Reverse Transcriptase d4T_TP->RT Inhibits DNA_Chain Viral DNA Chain Termination RT->DNA_Chain Prevents Elongation

Stavudine-d4: An In-depth Technical Guide for HIV Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stavudine (2',3'-didehydro-3'-deoxythymidine, d4T) is a synthetic thymidine nucleoside analog with potent activity against the Human Immunodeficiency Virus (HIV).[1][2] As a nucleoside reverse transcriptase inhibitor (NRTI), it has historically been a component of combination antiretroviral therapy.[1] This technical guide provides an in-depth overview of Stavudine's properties, mechanism of action, and its application in HIV research, with a focus on quantitative data and detailed experimental protocols. While its clinical use has been limited due to toxicity, Stavudine remains a valuable tool in research settings for studying HIV replication, drug resistance, and mitochondrial toxicity.[1][3]

Physicochemical Properties

Stavudine is a white to off-white crystalline solid. Key physicochemical properties are summarized below.

PropertyValue
Molecular Formula C₁₀H₁₂N₂O₄
Molecular Weight 224.2 g/mol [1]
Solubility (at 23°C) ~83 mg/mL in water, ~30 mg/mL in propylene glycol[4]
n-Octanol/Water Partition Coefficient (at 23°C) 0.144[4]

Mechanism of Action

Stavudine is a prodrug that requires intracellular phosphorylation to its active triphosphate form, stavudine triphosphate (d4T-TP).[5][6] This process is mediated by cellular kinases.[1]

Inhibition of HIV Reverse Transcriptase

d4T-TP acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for the viral enzyme reverse transcriptase (RT).[6] Upon incorporation into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the sugar moiety of Stavudine leads to premature chain termination, thus halting viral DNA synthesis.[6]

Signaling Pathway and Activation

The activation of Stavudine is a critical step for its antiviral activity. The following diagram illustrates the phosphorylation cascade.

Stavudine_Activation Stavudine Stavudine (d4T) d4T_MP Stavudine Monophosphate (d4T-MP) Stavudine->d4T_MP Thymidine Kinase d4T_DP Stavudine Diphosphate (d4T-DP) d4T_MP->d4T_DP Thymidylate Kinase d4T_TP Stavudine Triphosphate (d4T-TP) (Active) d4T_DP->d4T_TP Nucleoside Diphosphate Kinase HIV_RT HIV Reverse Transcriptase d4T_TP->HIV_RT Competitive Inhibition DNA_Termination Viral DNA Chain Termination HIV_RT->DNA_Termination Incorporation

Caption: Phosphorylation cascade of Stavudine to its active triphosphate form.

Antiviral Activity

The in vitro antiviral activity of Stavudine has been evaluated in various cell lines.

Cell LineVirus StrainIC₅₀ (µM)
Peripheral Blood Mononuclear Cells (PBMCs)Laboratory and Clinical Isolates of HIV-10.009 - 4[4]
Monocytic CellsLaboratory and Clinical Isolates of HIV-10.009 - 4[4]
Lymphoblastoid Cell LinesLaboratory and Clinical Isolates of HIV-10.009 - 4[4]
CEM cellsHIV-1ED₅₀: 0.04 - 0.2[7]

Pharmacokinetics

The pharmacokinetic profile of Stavudine has been well-characterized in human studies.

ParameterValue
Bioavailability >80%[1]
Time to Peak Plasma Concentration (Tₘₐₓ) Within 1 hour[4]
Protein Binding Negligible[1]
Elimination Half-life (adults) 0.8 - 1.5 hours[1]
Metabolism Minimally affected by hepatic metabolism; minor metabolites produced through oxidation and glucuronidation.[1]
Elimination Primarily renal, with about 40% excreted unchanged in the urine.[4][8]

Mitochondrial Toxicity

A significant limitation of Stavudine is its mitochondrial toxicity, which is primarily due to the inhibition of mitochondrial DNA polymerase γ.[9] This can lead to mtDNA depletion and subsequent cellular dysfunction.[9][10]

ParameterObservation
Inhibition of DNA Polymerase γ Stavudine triphosphate inhibits cellular DNA polymerase γ.[4]
mtDNA Depletion Stavudine can induce severe mitochondrial DNA depletion in various cell types.[10]
Clinical Manifestations Associated with peripheral neuropathy, lactic acidosis, and lipoatrophy.[11]

HIV Resistance

Prolonged treatment with Stavudine can lead to the selection of HIV-1 strains with reduced susceptibility.

MutationEffect on Stavudine Susceptibility
M41L, D67N, K70R, L210W, T215Y/F, K219Q/E (Thymidine Analog Mutations - TAMs) Exhibit reduced susceptibility to Stavudine in vitro.[4]
M184V/I Increases susceptibility to Stavudine.[12]
K65R The use of stavudine did not lead to mutation K65R in some studies.[13]

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of Stavudine triphosphate on HIV-1 reverse transcriptase.

RT_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection P1 Prepare reaction buffer, template/primer (e.g., poly(A)/oligo(dT)), and dNTPs. R1 Combine reaction buffer, template/primer, dNTPs (including a labeled nucleotide), and d4T-TP in microplate wells. P1->R1 P2 Prepare serial dilutions of Stavudine triphosphate (d4T-TP). P2->R1 P3 Prepare recombinant HIV-1 RT enzyme solution. R2 Initiate reaction by adding HIV-1 RT. P3->R2 R1->R2 R3 Incubate at 37°C for a defined period (e.g., 60 minutes). R2->R3 R4 Stop the reaction (e.g., by adding EDTA). R3->R4 D1 Capture the newly synthesized DNA onto a solid phase (e.g., streptavidin-coated plate if using biotin-labeled dNTPs). R4->D1 D2 Wash to remove unincorporated nucleotides. D1->D2 D3 Add a detection reagent (e.g., enzyme-conjugated antibody against the labeled nucleotide). D2->D3 D4 Add substrate and measure the signal (e.g., colorimetric or chemiluminescent). D3->D4

Caption: Workflow for an HIV-1 Reverse Transcriptase Inhibition Assay.

Methodology:

  • Preparation of Reagents:

    • Reaction Buffer: Typically contains Tris-HCl, KCl, MgCl₂, DTT, and a non-ionic detergent.

    • Template/Primer: A common system is poly(rA) as the template and oligo(dT) as the primer.

    • Nucleotides: A mixture of dATP, dCTP, dGTP, and a labeled dTTP (e.g., biotin-dUTP or ³H-dTTP). The concentration of the natural substrate dTTP should be varied to determine the competitive nature of inhibition.

    • Stavudine Triphosphate (d4T-TP): Prepare serial dilutions in reaction buffer.

    • HIV-1 RT: Use a purified recombinant enzyme at a predetermined optimal concentration.

  • Assay Procedure:

    • In a 96-well microplate, add the reaction buffer, template/primer, nucleotide mix, and varying concentrations of d4T-TP.

    • Initiate the reaction by adding the HIV-1 RT enzyme solution to each well.

    • Incubate the plate at 37°C for 60 minutes.

    • Terminate the reaction by adding a stop solution (e.g., 0.5 M EDTA).

  • Detection and Data Analysis:

    • The amount of newly synthesized DNA is quantified. For a non-radioactive method using biotin-dUTP, the product is captured on a streptavidin-coated plate, followed by detection with a horseradish peroxidase-conjugated anti-biotin antibody and a colorimetric substrate.

    • Calculate the percent inhibition for each concentration of d4T-TP relative to the no-drug control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve. The Ki value can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

Cell-Based Anti-HIV Activity Assay

This protocol describes a method to evaluate the antiviral efficacy of Stavudine in a cell-based system.

Methodology:

  • Cell Culture and Virus Preparation:

    • Maintain a susceptible cell line (e.g., MT-4, CEM, or PBMCs) in appropriate culture medium.

    • Prepare a stock of a laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB or NL4-3) and titrate to determine the tissue culture infectious dose 50 (TCID₅₀).

  • Antiviral Assay:

    • Seed the cells into a 96-well plate at a predetermined density.

    • Prepare serial dilutions of Stavudine in culture medium and add them to the wells.

    • Infect the cells with HIV-1 at a specified multiplicity of infection (MOI).

    • Include control wells with uninfected cells (cell control) and infected, untreated cells (virus control).

    • Incubate the plate at 37°C in a CO₂ incubator for 4-7 days.

  • Quantification of Viral Replication:

    • Viral replication can be assessed by several methods:

      • p24 Antigen ELISA: Measure the amount of HIV-1 p24 capsid protein in the culture supernatant.

      • MTT Assay: Assess the cytopathic effect of the virus by measuring cell viability. This method relies on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to a colored formazan product.

      • Reporter Gene Assay: Use a cell line that contains an HIV-1 LTR-driven reporter gene (e.g., luciferase or β-galactosidase). Viral replication is quantified by measuring the reporter gene activity.

  • Data Analysis:

    • Calculate the percent inhibition of viral replication for each drug concentration compared to the virus control.

    • Determine the 50% effective concentration (EC₅₀) from the dose-response curve.

    • Simultaneously, assess the cytotoxicity of Stavudine in uninfected cells to determine the 50% cytotoxic concentration (CC₅₀).

    • The selectivity index (SI) is calculated as the ratio of CC₅₀ to EC₅₀, which provides a measure of the drug's therapeutic window.

Conclusion

Stavudine-d4, despite its clinical limitations, remains a cornerstone for in vitro and in vivo HIV research. Its well-defined mechanism of action, extensive characterization, and known resistance profiles make it an invaluable tool for studying the intricacies of HIV replication, the mechanisms of action of other antiretroviral agents, and the cellular consequences of NRTI-induced mitochondrial toxicity. This guide provides a comprehensive resource for researchers utilizing Stavudine in their HIV research endeavors.

References

Foundational Research on Stavudine Metabolites: A Technical Guide Utilizing a d4-Stavudine Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning the metabolites of Stavudine (d4T), a nucleoside reverse transcriptase inhibitor (NRTI). Particular focus is placed on analytical methodologies employing a deuterated d4-Stavudine (d4T) internal standard for precise quantification. This document outlines the metabolic fate of Stavudine, presents quantitative data from bioanalytical methods, and offers detailed experimental protocols for the analysis of its key metabolites.

Introduction to Stavudine Metabolism

Stavudine, a synthetic thymidine analogue, requires intracellular phosphorylation to become pharmacologically active.[1] The primary metabolic pathway involves the sequential phosphorylation of Stavudine by cellular kinases to its mono-, di-, and ultimately triphosphate forms.[2][3] Stavudine triphosphate (d4T-TP) is the active metabolite that inhibits HIV reverse transcriptase by competing with the natural substrate, deoxythymidine triphosphate (dTTP), and causing DNA chain termination upon incorporation.[1]

While intracellular phosphorylation is the critical activation pathway, other metabolic routes have been described, although they are considered minor.[4] These include oxidation and glucuronidation.[4] The metabolism of Stavudine is not significantly mediated by the cytochrome P450 enzyme system.[4] The majority of the drug is excreted unchanged in the urine.[4]

Metabolic Pathway of Stavudine

The metabolic activation of Stavudine is a three-step intracellular process.

Stavudine_Metabolism Stavudine Stavudine (d4T) d4T_MP Stavudine Monophosphate (d4T-MP) Stavudine->d4T_MP Thymidine Kinase d4T_DP Stavudine Diphosphate (d4T-DP) d4T_MP->d4T_DP Thymidylate Kinase d4T_TP Stavudine Triphosphate (d4T-TP) (Active Metabolite) d4T_DP->d4T_TP Nucleoside Diphosphate Kinase

Caption: Intracellular phosphorylation pathway of Stavudine.

Quantitative Analysis of Stavudine and its Metabolites

The quantification of Stavudine and its phosphorylated metabolites in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a common and robust method for this purpose.[5][6] The use of a stable isotope-labeled internal standard, such as d4-Stavudine, is best practice to ensure accuracy and precision by compensating for variability during sample preparation and analysis.[7]

Summary of Quantitative Data from Validated Assays

The following tables summarize the linear ranges and validation parameters from published analytical methods for the quantification of Stavudine.

AnalyteMatrixMethodLinear RangeReference
StavudineHuman PlasmaHPLC-UV0.025 - 25 µg/mL[8]
StavudineHuman UrineHPLC-UV2 - 150 µg/mL[8]
StavudineHuman SerumLC-MS/MS12.5 - 6228 ng/mL[6]
Stavudine Triphosphate (d4T-TP)Human PBMCsLC-MS/MSLOQ: 138 fmol per 7 mL blood[5]

LOQ: Limit of Quantitation; PBMCs: Peripheral Blood Mononuclear Cells

Experimental Protocols

This section details a representative experimental protocol for the extraction and quantification of Stavudine and its metabolites from human plasma and peripheral blood mononuclear cells (PBMCs), adapted from established methodologies.[5][6]

Experimental Workflow for Stavudine Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing Sample Biological Sample (Plasma or PBMC lysate) Spike Spike with d4-Stavudine (Internal Standard) Sample->Spike Extraction Solid Phase Extraction (SPE) or Protein Precipitation Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS System Reconstitution->Injection Separation Chromatographic Separation (e.g., C18 column) Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analytes Calibration->Quantification

Caption: General workflow for Stavudine metabolite analysis.

Materials and Reagents
  • Stavudine reference standard

  • d4-Stavudine (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Deionized water

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

  • Human plasma or isolated PBMCs

Sample Preparation

For Plasma Samples:

  • Thaw plasma samples at room temperature.

  • To 200 µL of plasma, add the d4-Stavudine internal standard solution.

  • Perform protein precipitation by adding acetonitrile or methanol, vortex, and centrifuge.

  • Alternatively, for cleaner samples, perform solid-phase extraction (SPE). Condition the SPE cartridge, load the sample, wash with a weak organic solvent, and elute with a strong organic solvent.

  • Evaporate the supernatant or eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

For PBMC Samples (for intracellular metabolites):

  • Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Count the cells to normalize the results.

  • Lyse the cells using a lysis buffer (e.g., Tris/methanol).[5]

  • Add the internal standard to the cell lysate.

  • Centrifuge to pellet cell debris.

  • Directly inject the supernatant for LC-MS/MS analysis or perform further cleanup if necessary.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.[9]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate with formic acid) and an organic solvent (e.g., acetonitrile or methanol).[6]

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI), often in positive mode for Stavudine.

    • Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both Stavudine and d4-Stavudine, ensuring high selectivity and sensitivity.

Data Analysis
  • Integrate the chromatographic peaks for both the analyte (Stavudine and its metabolites) and the internal standard (d4-Stavudine).

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The foundational research on Stavudine metabolites has established its primary activation through intracellular phosphorylation. The development of robust bioanalytical methods, particularly LC-MS/MS with the use of a deuterated internal standard like d4-Stavudine, has been instrumental in accurately quantifying the parent drug and its active triphosphate metabolite in various biological matrices. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers in the fields of pharmacology, drug metabolism, and clinical research, facilitating further investigations into the pharmacokinetics and pharmacodynamics of Stavudine.

References

Methodological & Application

Application Notes and Protocols for the HPLC-MS/MS Analysis of Stavudine using Stavudine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stavudine (2',3'-didehydro-3'-deoxythymidine, d4T) is a nucleoside reverse transcriptase inhibitor (NRTI) that has been used in antiretroviral therapy for the treatment of HIV-1 infection. It acts as a chain terminator of viral DNA synthesis by inhibiting the reverse transcriptase enzyme. Accurate quantification of stavudine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for this purpose. The use of a stable isotope-labeled internal standard, such as stavudine-d4, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.

These application notes provide a detailed protocol for the determination of stavudine in human plasma using HPLC-MS/MS with this compound as the internal standard. The protocol includes procedures for sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters.

Signaling Pathway and Mechanism of Action

Stavudine is a synthetic thymidine nucleoside analog. To exert its antiviral effect, it must be phosphorylated intracellularly to its active triphosphate metabolite, stavudine triphosphate. This active form competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by the HIV reverse transcriptase. The incorporation of stavudine triphosphate leads to the termination of DNA chain elongation because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.

Stavudine Mechanism of Action Stavudine Stavudine (d4T) Cell Host Cell Stavudine->Cell Enters Stavudine_TP Stavudine Triphosphate (Active Form) Cell->Stavudine_TP Intracellular Phosphorylation HIV_RT HIV Reverse Transcriptase Stavudine_TP->HIV_RT Inhibits Viral_DNA Viral DNA Chain Stavudine_TP->Viral_DNA Incorporated into HIV_RT->Viral_DNA Synthesizes Termination Chain Termination Viral_DNA->Termination Leads to

Caption: Mechanism of action of stavudine.

Experimental Protocols

This section details the methodologies for the quantitative analysis of stavudine in human plasma using HPLC-MS/MS. Two common sample preparation techniques are provided: protein precipitation and solid-phase extraction.

Experimental Workflow

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample IS Add this compound (IS) Plasma->IS Method1 Protein Precipitation IS->Method1 Method2 Solid-Phase Extraction (SPE) IS->Method2 Evaporation Evaporation & Reconstitution Method1->Evaporation Method2->Evaporation HPLC HPLC Separation Evaporation->HPLC MSMS MS/MS Detection HPLC->MSMS Data Data Acquisition & Processing MSMS->Data

Caption: General workflow for HPLC-MS/MS analysis.

Method 1: Protein Precipitation
  • Sample Spiking: To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

  • Precipitation: Add 300 µL of acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection: Inject an aliquot (e.g., 10 µL) into the HPLC-MS/MS system.

Method 2: Solid-Phase Extraction (SPE)
  • Sample Spiking: To 200 µL of plasma sample, add 20 µL of this compound internal standard working solution.

  • Dilution: Dilute the sample with 200 µL of 4% phosphoric acid in water.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the diluted plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water followed by 1 mL of 5% methanol in water.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject an aliquot into the HPLC-MS/MS system.

HPLC and MS/MS Conditions

The following are typical HPLC and MS/MS parameters that can be used as a starting point for method development. Optimization may be required based on the specific instrumentation used.

HPLC Parameters
ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL
MS/MS Parameters
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 350°C
Gas Flow Desolvation: 600 L/hr, Cone: 50 L/hr

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Stavudine225.1126.10.12015
This compound229.1126.1*0.12015

*Note: The product ion for this compound should be experimentally confirmed as it may differ depending on the position of the deuterium labels. The precursor ion is based on the addition of 4 Da to the molecular weight of stavudine.

Quantitative Data Summary

The following tables summarize typical validation parameters for the HPLC-MS/MS analysis of stavudine. The data is compiled from various published methods and represents expected performance.

Linearity and Range
AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Stavudine1 - 5000> 0.995
Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1< 15< 1585 - 115
Low3< 10< 1090 - 110
Medium100< 10< 1090 - 110
High4000< 10< 1090 - 110
Recovery
AnalyteConcentration (ng/mL)Extraction Recovery (%)
Stavudine3~ 85 - 95
Stavudine4000~ 85 - 95
This compound(Internal Standard)~ 85 - 95

Application Notes and Protocols for the Quantitative Analysis of Stavudine Using Stavudine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stavudine (2',3'-didehydro-3'-deoxythymidine, d4T) is a nucleoside reverse transcriptase inhibitor (NRTI) utilized in the treatment of HIV-1 infection. Accurate quantification of Stavudine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document provides a detailed protocol for the quantitative analysis of Stavudine in human plasma using a stable isotope-labeled internal standard, Stavudine-d4, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Experimental Protocols

Materials and Reagents
  • Stavudine (analytical standard)

  • This compound (internal standard)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (analytical grade)

  • Ammonium acetate (analytical grade)

  • Ultrapure water

  • Human plasma (K2-EDTA as anticoagulant)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Standard and Quality Control Solutions

Stock Solutions (1 mg/mL):

  • Accurately weigh approximately 10 mg of Stavudine and this compound into separate 10 mL volumetric flasks.

  • Dissolve the compounds in methanol and make up the volume to the mark.

Working Standard Solutions:

  • Prepare a series of working standard solutions of Stavudine by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water.

  • Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL by diluting the stock solution with the same diluent.

Calibration Standards and Quality Control (QC) Samples:

  • Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve final concentrations in the desired range (e.g., 1-1000 ng/mL).

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Preparation

A protein precipitation method is recommended for the extraction of Stavudine from plasma:

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the 100 ng/mL this compound internal standard solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Gas Flow Rates Optimized for the specific instrument

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Stavudine 225.1126.115
This compound 229.1126.115

Note: The MRM transition for this compound is inferred. The precursor ion is shifted by +4 Da due to the four deuterium atoms. The product ion is assumed to be the same as for Stavudine, assuming the deuterium atoms are not on the fragmented portion of the molecule.

Data Presentation and Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Calibration Curve
Concentration (ng/mL)Mean Peak Area Ratio (Stavudine/Stavudine-d4)
1Insert Data
5Insert Data
10Insert Data
50Insert Data
100Insert Data
250Insert Data
500Insert Data
1000Insert Data
Linearity (r²) >0.99
Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low 5<15%85-115%<15%85-115%
Medium 100<15%85-115%<15%85-115%
High 800<15%85-115%<15%85-115%
Recovery
QC LevelConcentration (ng/mL)Stavudine Recovery (%)This compound Recovery (%)
Low 5Insert DataInsert Data
Medium 100Insert DataInsert Data
High 800Insert DataInsert Data

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) add_is Add this compound (20 µL) plasma->add_is precipitate Protein Precipitation (300 µL Acetonitrile) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject hplc HPLC Separation (C18 Column) inject->hplc ms MS/MS Detection (MRM) hplc->ms data Data Acquisition ms->data quant Quantification (Peak Area Ratios) data->quant calib Calibration Curve quant->calib results Concentration Calculation quant->results signaling_pathway Stavudine Stavudine (d4T) Cellular_Kinases Cellular Kinases Stavudine->Cellular_Kinases Phosphorylation Stavudine_TP Stavudine Triphosphate (d4T-TP) Cellular_Kinases->Stavudine_TP HIV_RT HIV Reverse Transcriptase Stavudine_TP->HIV_RT Competitive Inhibition Viral_DNA Viral DNA Synthesis Stavudine_TP->Viral_DNA Incorporation HIV_RT->Viral_DNA Chain_Termination Chain Termination Viral_DNA->Chain_Termination HIV_Replication_Inhibition Inhibition of HIV Replication Chain_Termination->HIV_Replication_Inhibition

Application Notes and Protocols for Stavudine (d4T) Plasma Sample Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Stavudine (2',3'-didehydro-3'-deoxythymidine, d4T) is a nucleoside reverse transcriptase inhibitor (NRTI) that has been a component of antiretroviral therapy for the treatment of HIV-1 infection.[1][2] Therapeutic drug monitoring and pharmacokinetic studies of stavudine require robust and validated bioanalytical methods for its quantification in biological matrices such as human plasma. This document provides detailed application notes and protocols for the analysis of stavudine in plasma samples using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Section 1: Quantitative Data Summary

The following tables summarize the quantitative data from various validated methods for the determination of stavudine in human plasma.

Table 1: HPLC-UV Method Parameters

ParameterMethod 1[1]Method 2[3]Method 3[4]
Internal Standard Emtricitabine[1]Didanosine[3]Didanosine[4]
Column Hypersil BDS C18 (250 x 4.6 mm, 5 µm)[1]µBondapak phenyl[3]Gemini C18[4]
Mobile Phase Ammonium acetate buffer (pH 6.0) : Methanol (93:7, v/v)[1]0.005 M Phosphate buffer (pH 6.8) : Methanol (90:10, v/v)[3]20 mM Phosphate buffer (pH 4.5) : Acetonitrile : Methanol (90:7:3, v/v/v)[4]
Flow Rate 1.0 mL/min[1]-0.7 mL/min[4]
Detection Wavelength 270 nm[1]265 nm[3]270 nm[4]
Linearity Range --0.5 - 50 µg/mL[4]
Limit of Detection (LOD) -10 ng/mL[3]0.11 µg/mL[4]
Limit of Quantification (LOQ) --0.38 µg/mL[4]
Retention Time --7.8 min[4]

Table 2: LC-MS/MS Method Parameters

ParameterMethod 1[5]Method 2[6]
Internal Standard Metaxalone[5]-
Column Symmetry C18 (150 x 3.9 mm, 5 µm)[5]-
Mobile Phase 0.5% Glacial acetic acid in water : Acetonitrile (20:80, v/v)[5]-
Flow Rate --
Ionization Mode Multiple Reaction Monitoring (MRM)[5]-
Linearity Range 20 - 2000 ng/mL[5]5 - 1000 ng/mL[6]
Precision (%CV) < 10%[5]< 10%[6]
Accuracy (%RE) ± 8%[5]100.2% - 102.5%[6]
Absolute Recovery ≥ 86%[5]-
Run Time 4.5 min[5]-

Section 2: Experimental Protocols

Protocol 1: HPLC-UV Method for Stavudine Quantification

This protocol is based on the simultaneous estimation of lamivudine and stavudine in human plasma.[1]

1. Materials and Reagents:

  • Stavudine and Emtricitabine (Internal Standard) reference standards

  • HPLC grade acetonitrile and methanol[1]

  • Ammonium acetate

  • Human plasma (K2-EDTA)

  • Ethyl acetate

  • Isopropyl alcohol

2. Chromatographic Conditions:

  • HPLC System: Shimadzu LC-2010 or equivalent[1]

  • Column: Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm)[1]

  • Mobile Phase: A mixture of ammonium acetate buffer (pH 6.0 ± 0.2) and methanol (93:7, v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 40°C[1]

  • Injection Volume: 25 µL[1]

  • Detector: UV detector set at 270 nm[1]

3. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 500 µL of plasma into a clean centrifuge tube.

  • Add 100 µL of internal standard solution (emtricitabine, 500 µg/mL).[1]

  • Add 4 mL of ethyl acetate:isopropyl alcohol mixture (90:10, v/v).[1]

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 50°C.[1]

  • Reconstitute the residue in 400 µL of the mobile phase.[1]

  • Inject 25 µL into the HPLC system.[1]

4. Preparation of Standard Solutions:

  • Stock Solution: Accurately weigh and dissolve stavudine in ethanol to obtain a concentration of 1 mg/mL.[1]

  • Working Standards: Prepare serial dilutions of the stock solution in the mobile phase to create calibration standards.

Protocol 2: LC-MS/MS Method for Stavudine Quantification

This protocol is a high-throughput method for the simultaneous quantification of lamivudine, stavudine, and nevirapine in human plasma.[5]

1. Materials and Reagents:

  • Stavudine and Metaxalone (Internal Standard) reference standards

  • HPLC grade acetonitrile

  • Glacial acetic acid

  • Water (HPLC grade)

  • Human plasma (K2-EDTA)

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.[5]

  • Column: Symmetry C18 (150 mm x 3.9 mm i.d., 5 µm particle size)[5]

  • Mobile Phase: An isocratic mobile phase of 0.5% glacial acetic acid in water:acetonitrile (20:80, v/v).[5]

  • Injection Volume: 5 µL[5]

  • Ionization Mode: Multiple Reaction Monitoring (MRM) without polarity switch.[5]

3. Sample Preparation (Solid-Phase Extraction):

  • Condition a solid-phase extraction (SPE) cartridge.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte and internal standard.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the mobile phase.

  • Inject 5 µL into the LC-MS/MS system.[5]

4. Preparation of Standard Solutions:

  • Stock Solution: Prepare a stock solution of stavudine in a suitable solvent.

  • Working Standards: Prepare calibration standards by spiking blank human plasma with known concentrations of stavudine.

Section 3: Visualizations

Experimental Workflow for Stavudine Plasma Sample Analysis

G cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing plasma Plasma Sample (500 µL) add_is Add Internal Standard (100 µL) plasma->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction vortex_centrifuge Vortex & Centrifuge extraction->vortex_centrifuge If LLE evaporation Evaporate to Dryness extraction->evaporation If SPE vortex_centrifuge->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution injection Inject into HPLC or LC-MS/MS reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV or MS/MS Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Stavudine calibration->quantification

Caption: Workflow for Stavudine Analysis in Plasma.

Mechanism of Action of Stavudine

G cluster_host_cell Host Cell cluster_viral_replication HIV Replication d4T Stavudine (d4T) d4T_MP Stavudine Monophosphate d4T->d4T_MP Cellular Kinases d4T_DP Stavudine Diphosphate d4T_MP->d4T_DP Cellular Kinases d4T_TP Stavudine Triphosphate (Active Form) d4T_DP->d4T_TP Cellular Kinases reverse_transcriptase Reverse Transcriptase d4T_TP->reverse_transcriptase Competitive Inhibition viral_dna Viral DNA Synthesis d4T_TP->viral_dna Incorporation viral_rna Viral RNA viral_rna->viral_dna Reverse Transcription chain_termination Chain Termination viral_dna->chain_termination

Caption: Stavudine's Mechanism of Action.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Stavudine in Human Plasma using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Stavudine (2',3'-didehydro-3'-deoxythymidine, d4T) is a nucleoside reverse transcriptase inhibitor (NRTI) that has been a component of combination antiretroviral therapy for the treatment of HIV-1 infection. Therapeutic drug monitoring of Stavudine is crucial for optimizing treatment efficacy and minimizing dose-related toxicities. This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Stavudine in human plasma. The use of a stable isotope-labeled internal standard, Stavudine-d4, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing. This method is suitable for pharmacokinetic studies, bioequivalence trials, and routine therapeutic drug monitoring.

Materials and Methods

Reagents and Chemicals

Stavudine and this compound (thymine-d4) were of high purity grade (≥98%). HPLC-grade acetonitrile and methanol were used for the mobile phase and sample preparation. Formic acid and ammonium acetate were of analytical grade. Human plasma with K2EDTA as an anticoagulant was used for the preparation of calibration standards and quality control samples.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for the analysis.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, standard, or quality control, add 20 µL of the internal standard working solution (this compound, 1 µg/mL in 50% methanol).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (initial conditions) and inject 10 µL into the LC-MS/MS system.

Experimental Workflow

workflow LC-MS/MS Workflow for Stavudine Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample Spiking (100 µL plasma + 20 µL IS) s2 Protein Precipitation (300 µL Acetonitrile) s1->s2 s3 Vortex & Centrifuge (1 min & 10,000 x g for 10 min) s2->s3 s4 Supernatant Evaporation (Nitrogen stream at 40°C) s3->s4 s5 Reconstitution (100 µL Mobile Phase) s4->s5 lc HPLC Separation (C18 Column) s5->lc ms Mass Spectrometry (MRM Detection) lc->ms quant Quantification (Peak Area Ratio vs. Concentration) ms->quant report Reporting (Concentration in ng/mL) quant->report

Caption: Experimental workflow for Stavudine quantification.

Results and Discussion

This method was validated for linearity, precision, accuracy, and recovery in accordance with regulatory guidelines.

Chromatography

The chromatographic conditions were optimized to achieve a short run time while ensuring good peak shape and resolution for Stavudine and its deuterated internal standard. A typical chromatogram shows sharp, well-defined peaks with no significant interference from endogenous plasma components.

Mass Spectrometry

The mass spectrometer was operated in positive electrospray ionization mode with multiple reaction monitoring (MRM) to ensure selectivity. The precursor to product ion transitions for Stavudine and this compound were optimized for maximum sensitivity. The most abundant and stable transitions were chosen for quantification.

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Table 1: Mass Spectrometer Settings

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Dwell Time (s)
Stavudine225.1127.1150.1
This compound229.1131.1150.1

Table 2: MRM Transitions and Parameters

Method Validation

The method demonstrated excellent linearity over the concentration range of 5 to 2000 ng/mL, with a correlation coefficient (r²) of >0.99. The precision and accuracy of the method were evaluated at four quality control levels: lower limit of quantification (LLOQ), low (LQC), medium (MQC), and high (HQC).

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Intra-day Accuracy (%) Inter-day Accuracy (%)
LLOQ5≤ 10.5≤ 12.395.2 - 104.894.5 - 105.1
LQC15≤ 8.7≤ 9.897.1 - 103.596.8 - 104.2
MQC200≤ 7.5≤ 8.198.5 - 102.397.9 - 103.1
HQC1600≤ 6.9≤ 7.599.1 - 101.898.6 - 102.5

Table 3: Precision and Accuracy Data

The recovery of Stavudine from human plasma was consistent and reproducible across the different QC levels, with an average recovery of over 85%.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Stavudine in human plasma. The simple protein precipitation sample preparation procedure and short chromatographic run time allow for high-throughput analysis. The use of a deuterated internal standard ensures the accuracy and precision of the results. This method is well-suited for a variety of research applications, including pharmacokinetic and bioequivalence studies.

Application Notes: Use of Stavudine-d4 in Viral Load Quantification Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stavudine (2',3'-didehydro-3'-deoxythymidine, d4T) is a nucleoside reverse transcriptase inhibitor (NRTI) used in antiretroviral therapy (ART) for the treatment of HIV-1 infection.[1] Its mechanism of action involves intracellular phosphorylation to the active metabolite, stavudine triphosphate, which competitively inhibits the HIV reverse transcriptase enzyme and causes DNA chain termination, thereby suppressing viral replication.[2] This suppression leads to a reduction in HIV RNA levels in the bloodstream, commonly referred to as the viral load, and an increase in CD4+ cell counts.[3][4]

Therapeutic Drug Monitoring (TDM) of stavudine is a critical component in clinical and research settings to ensure that plasma concentrations are within the therapeutic window—high enough to be effective against the virus but low enough to minimize dose-related toxicities, such as peripheral neuropathy.[5] Studies have demonstrated a direct correlation between stavudine administration and a significant, durable reduction in viral load.[3][6] Therefore, the accurate quantification of stavudine in biological matrices like human plasma is intrinsically linked to viral load quantification studies, as it helps correlate pharmacokinetic (PK) parameters with pharmacodynamic (PD) outcomes (i.e., viral suppression).

To achieve precise and accurate quantification, analytical methods such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are employed. These methods require an internal standard (IS) to correct for variations during sample preparation and analysis. The ideal IS is a stable isotope-labeled (SIL) version of the analyte.[7] Stavudine-d4 (d4-d4T), a deuterated analog of stavudine, serves as the gold-standard internal standard for this purpose. Its chemical properties and ionization efficiency are nearly identical to stavudine, ensuring it co-elutes and experiences similar matrix effects, which leads to highly reliable and reproducible quantification.[8][9]

Core Principles and Applications

The primary application of using this compound is to ensure the accuracy of stavudine quantification in pharmacokinetic studies. These studies are essential for:

  • Establishing Bioequivalence: Comparing different formulations of the drug.[10]

  • Guiding Dosage Adjustments: In special populations, such as pregnant women or children, to maintain efficacy while ensuring safety.[11]

  • Investigating Drug-Drug Interactions: Assessing the impact of co-administered medications on stavudine levels.

  • Correlating Drug Exposure with Viral Response: Linking specific plasma concentration levels to the degree of viral load reduction, which is fundamental to optimizing HIV therapy.[2]

Experimental Protocols

This section details a representative LC-MS/MS protocol for the quantification of Stavudine in human plasma using this compound as an internal standard. The methodology is synthesized from established clinical trial protocols and bioanalytical methods.[11][12][13]

Materials and Reagents
  • Stavudine (d4T) reference standard

  • This compound (d4-d4T) internal standard (IS)

  • HPLC-grade acetonitrile and methanol

  • HPLC-grade water

  • Formic acid or acetic acid

  • Human plasma (K2EDTA)

  • Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Separately weigh and dissolve Stavudine and this compound in methanol to create 1 mg/mL primary stock solutions.

  • Working Standard Solutions: Serially dilute the Stavudine stock solution with a 50:50 mixture of acetonitrile and water to prepare working solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to achieve a final concentration (e.g., 50 ng/mL) that will be added to all samples.

Sample Preparation (Protein Precipitation Method)
  • Aliquot 100 µL of plasma samples (calibrators, QCs, or unknown study samples) into microcentrifuge tubes.

  • Add 200 µL of the internal standard working solution (this compound in acetonitrile) to each tube.

  • Vortex vigorously for 1 minute to precipitate plasma proteins.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[14]

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph (LC): A high-performance or ultra-high-performance liquid chromatography system.

  • Analytical Column: A reverse-phase C18 column (e.g., Symmetry C18, 150 mm x 3.9 mm, 5 µm particle size) is commonly used.[12][13]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous component (e.g., 0.5% acetic acid in water) and an organic component (e.g., acetonitrile). A typical isocratic mobile phase could be Acetonitrile:Water with 0.5% Acetic Acid (80:20 v/v).[12]

  • Flow Rate: 0.5 - 0.8 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Stavudine (d4T): Precursor ion (Q1) m/z 225 → Product ion (Q3) m/z 127.[11]

    • This compound (d4-d4T): Precursor ion (Q1) m/z 229 → Product ion (Q3) m/z 131.[11]

Data Presentation: Method Validation Parameters

The following tables summarize typical quantitative data from validated LC-MS/MS methods for Stavudine quantification.

Table 1: Calibration Curve and Sensitivity

Parameter Stavudine (d4T) Reference
Linearity Range (ng/mL) 20 - 2000 [12][13]
LLOQ (ng/mL) 20 [12][13]

| Correlation Coefficient (r²) | > 0.99 |[12][13] |

Table 2: Accuracy and Precision (Intra- and Inter-Batch)

QC Level Concentration (ng/mL) Precision (%CV) Accuracy (%RE) Reference
LQC (Low) ~50-60 < 10% Within ±8% [12][13]
MQC (Medium) ~800-1000 < 10% Within ±8% [12][13]
HQC (High) ~1600-1800 < 10% Within ±8% [12][13]

%CV = Coefficient of Variation; %RE = Relative Error

Table 3: Recovery

Analyte Absolute Recovery (%) Reference
Stavudine (d4T) ≥ 86% [12][13]

| Internal Standard | > 90% |[12][13] |

Visualizations

Logical Relationship Diagram

The following diagram illustrates the central role of Stavudine quantification in linking antiretroviral therapy to the desired clinical outcome of viral load suppression.

G cluster_0 Therapeutic Drug Monitoring (TDM) Cycle cluster_1 Clinical Monitoring Dose Stavudine Dosing Sample Plasma Sample Collection Dose->Sample Patient VLSample Viral Load Sample Collection Dose->VLSample Patient Quant LC-MS/MS Quantification (Stavudine + this compound IS) Sample->Quant Bioanalysis PK Determine Plasma Concentration (PK Data) Quant->PK Data Processing PK->Dose Dosage Adjustment PD Determine HIV RNA Copies/mL (PD Data) PK->PD Correlate Drug Exposure with Viral Response VLQuant Viral Load Assay (e.g., RT-PCR) VLSample->VLQuant VLQuant->PD

Caption: TDM workflow and its correlation with viral load monitoring.

Experimental Workflow Diagram

This diagram provides a step-by-step visual representation of the bioanalytical protocol for quantifying Stavudine using this compound.

G start Start: Plasma Sample prep Sample Preparation: Add this compound (IS) & Precipitate Proteins start->prep centrifuge Centrifugation prep->centrifuge extract Extract Supernatant centrifuge->extract inject LC Injection extract->inject separate Chromatographic Separation (C18 Column) inject->separate ionize ESI Source (Ionization) separate->ionize detect Mass Spectrometry Detection (MRM) ionize->detect quantify Quantification: Peak Area Ratio (d4T / d4-d4T) detect->quantify end End: Final Concentration quantify->end

Caption: Bioanalytical workflow for Stavudine quantification via LC-MS/MS.

References

Application Note: Preparation and Handling of Stavudine-d4 Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Stavudine, a nucleoside analog of thymidine, is an antiretroviral medication used in the treatment of HIV-1 infection.[1][2] Its deuterated form, Stavudine-d4, serves as a critical internal standard for pharmacokinetic studies and other quantitative analyses, where it is used to ensure the accuracy and precision of analytical methods such as liquid chromatography-mass spectrometry (LC-MS/MS).[3] Accurate preparation of stock and working solutions is paramount for reliable experimental outcomes. This document provides detailed protocols for the preparation, storage, and handling of this compound solutions.

Quantitative Data Summary

The following tables summarize the key physical, chemical, and solubility properties of Stavudine. These properties are considered directly applicable to this compound for the purposes of solution preparation.

Table 1: Physical and Chemical Properties of Stavudine

Property Value
Chemical Name 2',3'-didehydro-3'-deoxythymidine[4]
Synonyms d4T, BMY 27857[4]
Molecular Formula C₁₀H₁₂N₂O₄
Molecular Weight 224.2 g/mol [4]
Appearance White to off-white crystalline solid[5]
Storage Temperature -20°C[4]

| Stability | ≥ 4 years at -20°C[4] |

Table 2: Solubility of Stavudine in Common Solvents

Solvent Approximate Solubility
Water (at 23°C) ~83 mg/mL[5]
Dimethyl Sulfoxide (DMSO) ~30-49 mg/mL[4][6]
Dimethylformamide (DMF) ~30 mg/mL[4]
Ethanol ~10 mg/mL[4]

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL[4] |

Table 3: Recommended Storage Conditions for this compound Solutions

Solution Type Solvent Storage Temperature Recommended Duration
Stock Solution DMSO -80°C Up to 1 year[7]
Stock Solution DMSO -20°C Up to 6 months[7]

| Aqueous Working Solution | Water, PBS | 2-8°C | Use immediately; do not store for more than one day[4] |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution (e.g., 10 mg/mL in DMSO)

This protocol describes the preparation of a concentrated stock solution in an organic solvent for long-term storage.

Materials:

  • This compound (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Equilibration: Allow the vial of this compound solid to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, weigh 10 mg of the solid.

  • Dissolution: Transfer the weighed powder to a sterile vial. Using a calibrated pipette, add the calculated volume of DMSO to achieve the target concentration. For 10 mg of powder to make a 10 mg/mL solution, add 1 mL of DMSO.

  • Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.[7]

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[7] Store the aliquots at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage (up to 1 year).[7]

Protocol 2: Preparation of an Aqueous Working Solution (e.g., 10 µg/mL in Water)

This protocol is for diluting the concentrated organic stock solution into an aqueous buffer for immediate use in experiments.

Materials:

  • This compound stock solution (from Protocol 1)

  • Nuclease-free water or appropriate aqueous buffer (e.g., PBS)

  • Sterile conical tubes or vials

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Thawing: Retrieve one aliquot of the frozen this compound stock solution from the freezer. Thaw it completely at room temperature.

  • Calculation of Dilution: Calculate the volume of stock solution required to achieve the desired final concentration. For example, to prepare 1 mL of a 10 µg/mL working solution from a 10 mg/mL stock solution, a 1:1000 dilution is needed.

    • Volume of stock = (Final Concentration × Final Volume) / Stock Concentration

    • Volume of stock = (10 µg/mL × 1 mL) / 10,000 µg/mL = 0.001 mL or 1 µL

  • Dilution: Add the appropriate volume of the aqueous solvent (e.g., 999 µL of water) to a sterile tube. Add the calculated volume of the stock solution (e.g., 1 µL) to the solvent.

  • Mixing: Cap the tube and vortex gently to ensure the solution is homogeneous.

  • Usage: Use the freshly prepared aqueous working solution immediately for experiments. Aqueous solutions are not recommended for long-term storage; any unused portion should be discarded after one day.[4]

Visualized Workflow and Mechanism of Action

Diagram 1: this compound Solution Preparation Workflow

G start Start: this compound Solid weigh 1. Weigh Compound start->weigh dissolve 2. Dissolve in DMSO weigh->dissolve stock High-Concentration Stock Solution (e.g., 10 mg/mL) dissolve->stock aliquot 3. Aliquot for Storage stock->aliquot dilute 4. Dilute with Aqueous Buffer stock->dilute store Store at -20°C / -80°C aliquot->store working Final Working Solution (for immediate use) dilute->working

A flowchart illustrating the standard procedure for preparing this compound stock and working solutions.

G stavudine_tp stavudine_tp rt rt stavudine_tp->rt Competitive Inhibition termination termination rt->termination Incorporation of Stavudine-TP

References

Application Note: High-Throughput Chromatographic Separation and Quantification of Stavudine and Stavudine-d4 in Human Plasma by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of Stavudine and its deuterated internal standard, Stavudine-d4, in human plasma. The method utilizes Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), a robust and reliable technique for bioanalytical studies. The described protocol is intended for researchers, scientists, and drug development professionals requiring a precise and accurate method for pharmacokinetic and bioequivalence studies of Stavudine.

Introduction

Stavudine (2',3'-didehydro-3'-deoxythymidine, d4T) is a nucleoside analog reverse transcriptase inhibitor (NRTI) that has been a component of antiretroviral therapy for the treatment of HIV-1 infection. Accurate measurement of Stavudine concentrations in biological matrices is crucial for pharmacokinetic characterization, dose optimization, and monitoring patient adherence. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry, as it compensates for variability in sample preparation and matrix effects, thereby ensuring the highest accuracy and precision.

This document provides a comprehensive methodology for the chromatographic separation and quantification of Stavudine and this compound, including sample preparation, UPLC-MS/MS conditions, and data analysis.

Experimental

Materials and Reagents
  • Stavudine reference standard

  • This compound internal standard (IS)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid, analytical grade

  • Human plasma (K2-EDTA)

Instrumentation
  • UPLC System: Waters ACQUITY UPLC® or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

  • Analytical Column: ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

Sample Preparation

A protein precipitation method is employed for the extraction of Stavudine and this compound from human plasma.

  • Allow plasma samples to thaw to room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the working internal standard solution (this compound in 50% methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an appropriate volume (e.g., 5 µL) into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

The chromatographic separation and mass spectrometric detection are optimized for the sensitive and specific quantification of Stavudine and this compound.

Table 1: UPLC Parameters

ParameterValue
Column ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient See Table 2
Column Temperature 40°C
Injection Volume 5 µL
Run Time 4.0 minutes

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
2.01090
3.01090
3.1955
4.0955

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

Table 4: MRM Transitions and Compound-Specific Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Stavudine 225.2127.12015
This compound (IS) 229.2131.12015

Note: The MRM transitions for this compound are proposed based on the known fragmentation of Stavudine and the addition of four deuterium atoms. These may need to be optimized on the specific mass spectrometer being used.

Data Analysis

The quantification of Stavudine is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of Stavudine in the quality control and unknown samples is then determined from the linear regression analysis of the calibration curve.

Method Validation Summary

A full validation of this method should be performed according to the FDA or other relevant regulatory guidelines. The following parameters are typically assessed:

  • Selectivity and Specificity: No significant interfering peaks should be observed at the retention times of Stavudine and this compound in blank plasma samples.

  • Linearity: The method should be linear over a defined concentration range (e.g., 1-1000 ng/mL) with a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: The intra- and inter-day precision should be within 15% (20% at the Lower Limit of Quantification, LLOQ), and the accuracy should be within ±15% (±20% at the LLOQ).

  • Matrix Effect: The ion suppression or enhancement due to the plasma matrix should be consistent and reproducible.

  • Recovery: The extraction recovery of Stavudine and this compound from plasma should be consistent and reproducible.

  • Stability: The stability of Stavudine in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Experimental Workflow

experimental_workflow sample Plasma Sample (100 µL) add_is Add this compound (IS) (20 µL) sample->add_is vortex1 Vortex (10s) add_is->vortex1 add_acn Add Acetonitrile (300 µL) vortex1->add_acn vortex2 Vortex (1 min) add_acn->vortex2 centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into UPLC-MS/MS (5 µL) supernatant->injection analysis Data Acquisition & Analysis injection->analysis

Caption: UPLC-MS/MS Sample Preparation Workflow.

Conclusion

The UPLC-MS/MS method described in this application note provides a rapid, sensitive, and selective approach for the quantification of Stavudine in human plasma using its deuterated internal standard, this compound. The protocol is suitable for high-throughput bioanalysis and can be readily implemented in research and drug development laboratories for pharmacokinetic and bioequivalence studies of Stavudine.

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note for the Solid-Phase Extraction of Stavudine from Human Plasma using a d4-Stavudine Internal Standard

Introduction

Stavudine (2',3'-didehydro-3'-deoxythymidine, d4T) is a synthetic thymidine nucleoside analog and a potent antiretroviral agent used in the treatment of Human Immunodeficiency Virus (HIV) infection.[1] As a nucleoside reverse transcriptase inhibitor (NRTI), it plays a crucial role in combination therapies aimed at controlling viral replication.[2] Accurate quantification of Stavudine in biological matrices such as human plasma is essential for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring to ensure optimal efficacy and minimize toxicity.[3]

Solid-Phase Extraction (SPE) is a highly effective sample preparation technique that removes interfering substances from complex biological samples, thereby improving the accuracy and sensitivity of subsequent analysis.[4] This application note details a robust SPE protocol for the extraction of Stavudine from human plasma using Oasis® HLB (Hydrophilic-Lipophilic Balanced) cartridges. The method incorporates a stable isotope-labeled internal standard, d4-Stavudine, to ensure high precision and accuracy in quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Mechanism of Action of Stavudine

Stavudine is a prodrug that requires intracellular phosphorylation to become pharmacologically active.[5] Cellular kinases convert Stavudine sequentially into Stavudine-monophosphate, -diphosphate, and finally to the active metabolite, Stavudine-5'-triphosphate (d4T-TP).[6][7] As an analog of the natural substrate deoxythymidine triphosphate (dTTP), d4T-TP competitively inhibits the HIV reverse transcriptase enzyme.[1][2] Upon incorporation into the growing viral DNA strand, the absence of a 3'-hydroxyl group on the Stavudine molecule prevents the formation of the next 5'-3' phosphodiester bond, leading to the termination of DNA chain elongation and halting viral replication.[2][6]

Stavudine_Pathway cluster_cell Infected Host Cell Stavudine Stavudine (d4T) d4TMP Stavudine Monophosphate (d4T-MP) Stavudine->d4TMP Thymidine Kinase d4TDP Stavudine Diphosphate (d4T-DP) d4TMP->d4TDP Thymidylate Kinase d4TTP Stavudine Triphosphate (d4T-TP - Active) d4TDP->d4TTP Nucleoside Diphosphate Kinase RT HIV Reverse Transcriptase d4TTP->RT DNA Viral DNA Elongation RT->DNA Competitive Inhibition Terminated_DNA Chain Termination DNA->Terminated_DNA Incorporation of d4T-TP

Caption: Intracellular phosphorylation pathway of Stavudine.

Experimental Protocols

This section details the materials, sample preparation, SPE procedure, and analytical conditions for the quantification of Stavudine.

Materials and Reagents
  • Standards: Stavudine (analytical grade), d4-Stavudine (internal standard, IS).

  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Deionized water (18 MΩ·cm).

  • Reagents: Formic acid, Ammonium acetate, Ammonium hydroxide.

  • SPE Device: Oasis® HLB 1 cc (30 mg) cartridges.

  • Biological Matrix: Blank human plasma.

Instrumentation
  • Analytical System: HPLC system coupled with a triple quadrupole mass spectrometer (LC-MS/MS).

  • Software: Data acquisition and processing software compatible with the LC-MS/MS system.

Preparation of Solutions
  • Stock Solutions: Prepare individual stock solutions of Stavudine and d4-Stavudine in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Stavudine stock solution with a 50:50 methanol/water mixture to create calibration standards.

  • Internal Standard Spiking Solution: Dilute the d4-Stavudine stock solution with methanol to a suitable concentration (e.g., 100 ng/mL).

Sample Preparation
  • Thaw frozen human plasma samples to room temperature.

  • Vortex the samples to ensure homogeneity.

  • Pipette 200 µL of plasma into a microcentrifuge tube.

  • Add 20 µL of the d4-Stavudine internal standard spiking solution to each sample, except for blank controls.

  • Vortex the mixture for 10 seconds.

  • Add 200 µL of 4% phosphoric acid to precipitate proteins.

  • Vortex for 30 seconds and then centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant for SPE processing.

Solid-Phase Extraction (SPE) Protocol

The following protocol is optimized for Oasis® HLB cartridges. Due to the water-wettable nature of the Oasis HLB sorbent, conditioning and equilibration steps can be eliminated, simplifying the workflow.[8]

SPE_Workflow start Start load 1. Load Pre-treated plasma sample start->load wash 2. Wash 5% Methanol in Water (to remove interferences) load->wash elute 3. Elute 100% Methanol (to collect analytes) wash->elute dry 4. Evaporate & Reconstitute elute->dry analyze LC-MS/MS Analysis dry->analyze

Caption: Simplified 3-step SPE workflow using Oasis HLB.

  • Load: Directly load the supernatant from the sample preparation step onto the Oasis HLB cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute the Stavudine and d4-Stavudine from the cartridge with 1 mL of methanol into a clean collection tube.

  • Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Column: C18 analytical column (e.g., 150 mm x 2.0 mm, 5 µm).[9]

  • Mobile Phase: A gradient of Mobile Phase A (20 mM Ammonium acetate buffer, pH 4.5) and Mobile Phase B (Acetonitrile).[9]

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Stavudine: Monitor appropriate precursor > product ion transition.

    • d4-Stavudine: Monitor appropriate precursor > product ion transition.

Data and Performance Characteristics

The described method is capable of achieving high sensitivity, accuracy, and precision, making it suitable for regulated bioanalysis. The quantitative data presented below is compiled from validated methods for Stavudine analysis in human plasma.[9][10][11]

Table 1: Method Validation Parameters
ParameterTypical PerformanceReference(s)
Linearity Range 10 - 2000 ng/mL[10][11]
Correlation Coefficient (r²) > 0.99[10]
Lower Limit of Quantification (LLOQ) 10 ng/mL[10]
Intra-Assay Precision (%CV) < 13.1%[9]
Inter-Assay Precision (%CV) < 13.1%[9]
Accuracy (% Bias) < 14.0%[9]
Table 2: Analyte Recovery
AnalyteConcentration (ng/mL)Mean Recovery (%)Reference(s)
StavudineLow QC (e.g., 30)~98%[10]
Mid QC (e.g., 750)~105%[10]
High QC (e.g., 1500)~105%[10]
Overall> 90%[9]

Analytical Method Workflow

The overall logical workflow from sample receipt to final data reporting is crucial for ensuring data integrity and reproducibility in a research or clinical setting.

Analytical_Workflow cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical sample_prep Sample Preparation - Thaw Plasma - Spike with d4-IS - Protein Precipitation spe Solid-Phase Extraction (Oasis HLB) sample_prep->spe Load Supernatant lcms LC-MS/MS Analysis (MRM Mode) spe->lcms Inject Reconstituted Sample data_proc Data Processing - Peak Integration - Calibration Curve lcms->data_proc quant Quantification (Calculate Concentrations) data_proc->quant report Report Generation quant->report

Caption: Logical workflow for Stavudine bioanalysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the solid-phase extraction of Stavudine from human plasma using a deuterated internal standard. The use of Oasis® HLB cartridges offers a simplified, rapid, and efficient workflow with high analyte recovery. The subsequent LC-MS/MS analysis provides the necessary sensitivity and selectivity for accurate quantification. This method is robust and reliable, making it highly suitable for researchers, scientists, and drug development professionals engaged in the bioanalysis of Stavudine.

References

Troubleshooting & Optimization

Technical Support Center: Matrix Effects in Stavudine Quantification with Stavudine-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Stavudine using its deuterated internal standard, Stavudine-d4. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Understanding Matrix Effects

In LC-MS/MS bioanalysis, the "matrix" refers to all the components in a biological sample other than the analyte of interest.[1][2] These endogenous components, such as phospholipids, proteins, and salts, can interfere with the ionization of the target analyte and its internal standard, leading to a phenomenon known as the matrix effect.[1][2] This can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly impact the accuracy, precision, and sensitivity of the analytical method.[1]

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound for Stavudine, is the most recognized technique to compensate for matrix effects.[3] Ideally, the analyte and the SIL-IS co-elute and experience the same degree of matrix effect, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio. However, issues can still arise.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of matrix effects in Stavudine quantification?

A1: Matrix effects in Stavudine quantification are primarily caused by co-eluting endogenous components from the biological matrix (e.g., plasma, serum, urine) that interfere with the ionization process in the mass spectrometer's ion source.[1][2] Common culprits include phospholipids, salts, and metabolites.[1][4] These substances can compete with Stavudine and this compound for ionization, leading to ion suppression, or in some cases, enhance their ionization.

Q2: How can I assess the presence and magnitude of matrix effects in my assay?

A2: There are two primary methods to evaluate matrix effects:

  • Qualitative Assessment (Post-Column Infusion): A solution of Stavudine is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any fluctuation (dip or peak) in the baseline signal at the retention time of Stavudine indicates the presence of ion suppression or enhancement.

  • Quantitative Assessment (Post-Extraction Spike): This is considered the "gold standard" for quantifying matrix effects.[1] The peak response of Stavudine and this compound in a post-extraction spiked sample (blank matrix extract spiked with the analyte and internal standard) is compared to the response of a neat solution of the analytes at the same concentration. The matrix factor (MF) is calculated as follows:

    MF = (Peak Area in Presence of Matrix) / (Peak Area in Neat Solution)

    An MF value less than 1 indicates ion suppression, a value greater than 1 indicates ion enhancement, and a value of 1 indicates no matrix effect.[1] For a robust method, the absolute MF for Stavudine should ideally be between 0.75 and 1.25.[1] The internal standard normalized MF (IS-normalized MF) should be close to 1.0.[1]

Q3: My this compound internal standard is showing high variability. What could be the cause?

A3: High variability in the internal standard response can be a significant issue. Potential causes include:

  • Inconsistent Sample Preparation: Errors in pipetting, extraction inconsistencies, or incomplete reconstitution can lead to variable recovery of the internal standard.

  • Differential Matrix Effects: Even with a deuterated internal standard, slight differences in retention time or susceptibility to certain matrix components can lead to the analyte and internal standard being affected differently by the matrix.

  • Instrumental Issues: Fluctuations in the mass spectrometer's performance or issues with the autosampler can cause signal variability.

  • Purity of the Internal Standard: The presence of unlabeled Stavudine in the this compound standard can affect accuracy, especially at low concentrations.

Q4: Can I use a different internal standard if I suspect issues with this compound?

A4: While a stable isotope-labeled internal standard like this compound is ideal, if significant issues persist, a structural analog could be considered. However, it is crucial to thoroughly validate its performance and ensure it adequately tracks the analyte's behavior in the presence of matrix effects. This approach is generally considered less optimal than using a SIL-IS.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to matrix effects in Stavudine quantification.

Problem 1: Poor Peak Shape or Splitting for Stavudine and/or this compound
Possible Cause Troubleshooting Step
Column Contamination or Degradation 1. Flush the column with a strong solvent. 2. If the problem persists, replace the column with a new one of the same type.
Inappropriate Mobile Phase pH 1. Ensure the mobile phase pH is appropriate for Stavudine's chemical properties. 2. Prepare fresh mobile phase.
Sample Solvent Incompatibility 1. Ensure the sample diluent is compatible with the initial mobile phase conditions to prevent peak distortion.
Injector Issues 1. Check the injector for blockages or leaks. 2. Perform injector maintenance as recommended by the manufacturer.
Problem 2: Inconsistent or Low Recovery of Stavudine and this compound
Possible Cause Troubleshooting Step
Suboptimal Extraction Procedure 1. Re-evaluate the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. 2. Ensure the pH of the sample and wash/elution solvents are optimized. 3. Test different SPE sorbents or LLE solvents.
Incomplete Elution from SPE Cartridge 1. Increase the volume of the elution solvent. 2. Try a stronger elution solvent.
Analyte Degradation 1. Investigate the stability of Stavudine and this compound under the extraction and storage conditions.
Problem 3: Significant Ion Suppression or Enhancement Observed
Possible Cause Troubleshooting Step
Co-elution with Matrix Components 1. Modify the chromatographic gradient to improve the separation of Stavudine from interfering matrix components. 2. Consider using a different stationary phase (column).
Inefficient Sample Cleanup 1. Optimize the sample preparation method (e.g., SPE, LLE, protein precipitation) to remove more of the interfering matrix components.
Ion Source Contamination 1. Clean the ion source of the mass spectrometer according to the manufacturer's instructions.
Inappropriate Ionization Source 1. If using Electrospray Ionization (ESI), consider trying Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[1]

Experimental Protocols

Detailed Protocol for Solid-Phase Extraction (SPE) of Stavudine from Human Plasma

This protocol is a general guideline and may require optimization for specific laboratory conditions and equipment.

Materials:

  • Human plasma samples

  • Stavudine and this compound stock solutions

  • SPE cartridges (e.g., Oasis HLB)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or acetic acid

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • Vortex mix the samples.

    • To 200 µL of plasma, add 20 µL of this compound internal standard working solution. Vortex for 30 seconds.

    • Add 200 µL of 4% phosphoric acid and vortex for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water.

    • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elution:

    • Elute Stavudine and this compound from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters for Stavudine Quantification

The following are typical starting parameters that may need to be optimized for your specific instrument.

Liquid Chromatography:

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry:

  • Ion Source: Electrospray Ionization (ESI) in positive mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (example):

    • Stavudine: Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific m/z values should be determined by direct infusion of the analytes on the specific mass spectrometer being used.)

  • Ion Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a matrix effect experiment. Actual values will vary depending on the matrix lot, sample preparation method, and analytical instrumentation.

Analyte Spiked Concentration (ng/mL) Peak Area (Neat Solution) Peak Area (Post-Extraction Spike) Matrix Factor (MF) IS-Normalized MF
Stavudine10150,000120,0000.800.99
This compound50300,000243,0000.81-
Stavudine5007,500,0006,150,0000.821.01
This compound50300,000240,0000.80-

In this example, both Stavudine and this compound experience approximately 20% ion suppression. However, because the IS-normalized matrix factor is close to 1, the use of this compound effectively compensates for the matrix effect, allowing for accurate quantification.

Visualizations

Matrix_Effect_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Analysis cluster_MatrixEffect Matrix Effect Plasma Plasma Sample Spike_IS Spike with This compound Plasma->Spike_IS Extraction Extraction (SPE or LLE) Spike_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation Reconstituted Extract Ionization Ionization (ESI) LC_Separation->Ionization MS_Detection MS/MS Detection (MRM) Ionization->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Raw Data Ratio_Calculation Calculate Area Ratio (Stavudine / this compound) Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification Coeluting_Interferences Co-eluting Matrix Components Coeluting_Interferences->Ionization Ion Suppression/ Enhancement

Caption: Workflow for Stavudine quantification, highlighting the point where matrix effects interfere.

Troubleshooting_Logic Start Inaccurate or Imprecise Stavudine Results Check_IS Check this compound Response Variability Start->Check_IS High_Var High Variability Check_IS->High_Var Low_Var Low Variability Check_IS->Low_Var Investigate_Prep Investigate Sample Preparation Consistency High_Var->Investigate_Prep Yes Check_Matrix_Effect Assess Matrix Effect (Post-Extraction Spike) Low_Var->Check_Matrix_Effect No Instrument_Check Perform Instrument Maintenance Investigate_Prep->Instrument_Check Optimize_Chrom Optimize Chromatography to Separate from Matrix Check_Matrix_Effect->Optimize_Chrom Significant Effect Optimize_Cleanup Optimize Sample Cleanup Check_Matrix_Effect->Optimize_Cleanup Significant Effect Resolved Problem Resolved Optimize_Chrom->Resolved Optimize_Cleanup->Resolved Instrument_Check->Resolved

Caption: A logical troubleshooting workflow for addressing inaccurate Stavudine quantification results.

References

Technical Support Center: Stavudine-d4 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry analysis of Stavudine-d4.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass spectrometry parameters for this compound analysis?

A1: Optimized mass spectrometry parameters for this compound will vary depending on the instrument and specific experimental conditions. However, a good starting point can be derived from established methods for Stavudine. The precursor ion for this compound will be shifted by +4 Da compared to Stavudine. The following table summarizes typical parameters.

Q2: I am not seeing a signal for my this compound standard. What should I check?

A2: Several factors could lead to a lack of signal. First, verify the correct precursor and product ions are being monitored in your MRM settings. Ensure your LC-MS/MS system is properly calibrated and that the electrospray ionization (ESI) source is stable. Check for any potential clogs in the system or issues with the autosampler injection.

Q3: My signal intensity for this compound is low. How can I improve it?

A3: To improve signal intensity, consider optimizing the collision energy for the specific MRM transition of this compound. The mobile phase composition can also significantly impact ionization efficiency. Experimenting with different ratios of organic solvent (e.g., acetonitrile or methanol) and aqueous buffer (e.g., ammonium formate or formic acid) may enhance the signal. Additionally, ensure the sample preparation method effectively removes matrix components that could cause ion suppression.

Q4: I am observing high background noise in my chromatogram. What are the potential causes?

A4: High background noise can originate from several sources. Contaminated solvents or reagents are a common cause, so ensure you are using high-purity (LC-MS grade) chemicals. Leaks in the LC system can also introduce noise. Thoroughly check all fittings and connections. A contaminated ion source or mass spectrometer can also contribute to high background; follow the manufacturer's instructions for cleaning procedures.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No Peak Detected Incorrect MRM transition settings.Verify the precursor ion for this compound (m/z 229.1) and optimize the product ion and collision energy.
ESI source instability.Check the spray pattern and ensure a stable spray. Clean the ESI probe if necessary.
Clogged LC system.Check for high backpressure and systematically troubleshoot for clogs in the column, tubing, or injector.
Low Signal Intensity Suboptimal collision energy.Perform a collision energy optimization experiment for the this compound MRM transition.
Ion suppression from matrix.Improve sample cleanup procedures. Consider using a more effective solid-phase extraction (SPE) protocol.
Inefficient ionization.Optimize the mobile phase composition, including the type and concentration of additives (e.g., formic acid, ammonium acetate).
Poor Peak Shape Incompatible mobile phase with the analytical column.Ensure the mobile phase is appropriate for the column chemistry (e.g., reverse-phase C18).
Column degradation.Replace the analytical column if it has exceeded its lifetime or shows signs of performance loss.
Sample solvent effects.Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions.
High Background Noise Contaminated solvents or reagents.Use fresh, LC-MS grade solvents and reagents.
Leaks in the LC system.Perform a leak check on all fittings and connections.
Contaminated ion source or mass spectrometer.Clean the ion source, transfer optics, and quadrupoles according to the manufacturer's recommendations.

Optimized Mass Spectrometry Parameters for Stavudine and this compound

The following table provides a summary of typical mass spectrometry parameters for the analysis of Stavudine and the expected corresponding parameters for this compound. These should be used as a starting point for method development and optimization.

ParameterStavudineThis compound (Expected)
Precursor Ion (m/z) 225.1229.1
Product Ion (m/z) 126.1130.1
Ionization Mode ESI PositiveESI Positive
Collision Energy (eV) 10 - 2010 - 20 (Requires Optimization)
Internal Standard This compoundUnlabeled Stavudine or other suitable analog

Experimental Protocols

Protocol 1: Direct Infusion for MRM Optimization

  • Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

  • Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

  • In the mass spectrometer software, set the instrument to Q1 scan mode to identify the precursor ion of this compound (expected m/z 229.1).

  • Once the precursor ion is confirmed, switch to product ion scan mode. Select the precursor ion (m/z 229.1) and ramp the collision energy (e.g., from 5 to 40 eV) to identify the most abundant and stable product ions.

  • Select the most intense product ion for the MRM transition.

  • Create an MRM method using the determined precursor and product ions.

  • Perform a collision energy optimization experiment by infusing the standard and acquiring data at various collision energy values to find the optimal setting that yields the highest signal intensity.

Protocol 2: LC-MS/MS Analysis of this compound

  • Sample Preparation: Perform a solid-phase extraction (SPE) or protein precipitation to extract this compound from the biological matrix.[1][2] Evaporate the solvent and reconstitute the sample in the initial mobile phase.

  • Chromatographic Separation:

    • Column: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.[1][2]

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: Develop a suitable gradient to achieve good separation and peak shape for this compound. A typical gradient might start at 5% B, ramp to 95% B, and then re-equilibrate.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry Detection:

    • Use the optimized MRM transition and collision energy for this compound as determined in Protocol 1.

    • Set the ion source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve optimal sensitivity and stability.

Workflow for Optimizing this compound Mass Spectrometry Parameters

Workflow cluster_prep Preparation cluster_infusion Direct Infusion & Optimization cluster_lcms LC-MS/MS Method Development cluster_validation Validation prep_std Prepare this compound Standard Solution infuse Infuse Standard into MS prep_std->infuse q1_scan Identify Precursor Ion (Q1 Scan) infuse->q1_scan prod_scan Identify Product Ions (Product Ion Scan) q1_scan->prod_scan ce_opt Optimize Collision Energy (CE Ramp) prod_scan->ce_opt ms_method Set Up MRM Method ce_opt->ms_method lc_method Develop LC Method analyze Analyze Samples lc_method->analyze ms_method->analyze validate Method Validation analyze->validate

References

Technical Support Center: Troubleshooting Poor Peak Shape for Stavudine-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting poor peak shape issues encountered during the HPLC analysis of Stavudine-d4.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the common causes of peak tailing for this compound and how can I fix it?

Peak tailing, where the latter half of the peak is broader than the front, is a common issue in HPLC.[1][2] For this compound, a polar compound, this can be particularly prevalent.

Potential Causes & Solutions:

  • Secondary Interactions: Stavudine contains basic functional groups that can interact with acidic residual silanol groups on the surface of C18 and C8 silica-based columns.[1] This secondary interaction can slow the elution of some analyte molecules, leading to tailing.[2][3]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3.5 with phosphoric acid) can protonate the silanol groups, minimizing these secondary interactions.[4]

    • Solution 2: Use an End-Capped Column: Employ a modern, high-purity, end-capped column to reduce the number of available silanol groups.

    • Solution 3: Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine, into the mobile phase can mask the silanol groups.

  • Column Overload: Injecting too much sample can lead to peak tailing.[2][3]

    • Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the likely cause.[2]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample path.

    • Solution: Reverse flush the column with a strong solvent (refer to the column manufacturer's instructions). If the problem persists, the column may need to be replaced.[5]

  • Excessive Dead Volume: Unnecessary tubing length or poorly made connections can cause peak broadening and tailing.[6]

    • Solution: Use tubing with the smallest possible internal diameter and length. Ensure all fittings are properly tightened to minimize dead volume.

Q2: My this compound peak is fronting. What should I do?

Peak fronting, where the front half of the peak is broader than the back, is less common than tailing but can still occur.[5]

Potential Causes & Solutions:

  • Sample Overload: Similar to tailing, injecting too much sample can also cause fronting.[3][5]

    • Solution: Decrease the injection volume or dilute the sample.[5]

  • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to fronting.[3] Stavudine is soluble in water.[7][8]

    • Solution: Ensure the injection solvent is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself.

  • Column Collapse: A physical change in the column bed, often due to harsh pH or high temperatures, can cause fronting.[3]

    • Solution: Operate the column within the manufacturer's recommended pH and temperature ranges. If column collapse is suspected, the column will likely need to be replaced.

Q3: Why is my this compound peak splitting into two?

Split peaks are often an indication of a problem at the head of the column or with the injection process.[5]

Potential Causes & Solutions:

  • Clogged Column Frit or Contaminated Guard Column: Particulates from the sample or mobile phase can block the inlet frit.

    • Solution: Replace the column inlet frit or the guard column.[9] Filtering all samples and mobile phases is a good preventative measure.[9]

  • Void at the Column Inlet: A void or channel in the packing material at the top of the column can cause the sample to travel through two different paths.[2][10]

    • Solution: If a void is present, the column usually needs to be replaced.[10]

  • Injection Solvent Incompatibility: Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion and splitting.

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent.

Data Presentation: Stavudine Chromatographic Conditions

The following table summarizes typical HPLC conditions used for the analysis of Stavudine, which can be adapted for this compound.

ParameterCondition 1Condition 2Condition 3
Column Kromasil C8 (250mm × 4.6mm, 5 µm)[11]Gemini C18 (150 mm x 4.6 mm, 5 µm)[12][13]C18 (250 x 4 mm, 5 µm)[14]
Mobile Phase Acetonitrile–0.02M ammonium acetate buffer (pH 4.5) in a gradient elution[11]Phosphate buffer 20 mM, acetonitrile, and methanol (90:7:3 v/v/v)[12][13]Acetonitrile-water (9:91, v/v)[14]
Flow Rate 1 ml/min[11]0.7 mL/min[12][13]0.7 ml/min[14]
Detection (UV) 265 nm[11]Not SpecifiedNot Specified
Internal Standard Not SpecifiedDidanosine[12][13]Not Specified

Experimental Protocols

Protocol 1: Mobile Phase Preparation (Phosphate Buffer)

  • Prepare a 20 mM sodium phosphate buffer: Dissolve the appropriate amount of monobasic sodium phosphate in HPLC-grade water.

  • Adjust pH: Adjust the pH to the desired level (e.g., 3.5) using phosphoric acid.[4]

  • Mix with Organic Modifier: Combine the aqueous buffer with the organic solvent (e.g., acetonitrile, methanol) in the specified ratio (e.g., 90:10 v/v).[15]

  • Degas the Mobile Phase: Degas the final mobile phase using sonication or vacuum filtration to prevent air bubbles in the system.[5]

Protocol 2: Column Equilibration and System Suitability

  • Column Installation: Install the analytical column in the instrument.

  • Column Wash: Flush the column with a high percentage of organic solvent (e.g., 100% acetonitrile) for at least 30 minutes to remove any strongly retained compounds.

  • Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Injections: Perform several injections of a standard solution to ensure the system is performing correctly. Key parameters to monitor include peak retention time, peak area, and peak shape (tailing factor).

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting poor peak shape for this compound.

TroubleshootingWorkflow start Poor Peak Shape (Tailing, Fronting, Splitting) check_all_peaks Are all peaks in the chromatogram affected? start->check_all_peaks system_issue Potential System Issue check_all_peaks->system_issue Yes chemical_issue Potential Chemical or Analyte-Specific Issue check_all_peaks->chemical_issue No all_peaks Yes check_fittings Check for leaks and ensure proper fittings system_issue->check_fittings check_column_void Inspect for column void/ replace column check_fittings->check_column_void single_peak No tailing Peak Tailing? chemical_issue->tailing check_overload_tailing Reduce sample concentration/ injection volume tailing->check_overload_tailing Yes fronting Peak Fronting? tailing->fronting No tailing_yes Yes adjust_ph Lower mobile phase pH (e.g., to 3.5) check_overload_tailing->adjust_ph use_endcapped_column Use a modern, end-capped column adjust_ph->use_endcapped_column check_overload_fronting Reduce sample concentration/ injection volume fronting->check_overload_fronting Yes splitting Peak Splitting? fronting->splitting No fronting_yes Yes check_solubility Ensure sample is fully dissolved in mobile phase check_overload_fronting->check_solubility check_frit Check/replace guard column or column inlet frit splitting->check_frit Yes splitting_yes Yes check_injection_solvent Match injection solvent to mobile phase check_frit->check_injection_solvent

Caption: A troubleshooting workflow for diagnosing and resolving poor peak shape in HPLC analysis.

References

addressing ion suppression in Stavudine-d4 LC-MS/MS assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Stavudine-d4, with a primary focus on mitigating ion suppression.

Troubleshooting Guides

Issue: Low Signal Intensity or Complete Signal Loss for this compound

This is a common problem often attributable to ion suppression, where co-eluting matrix components interfere with the ionization of the analyte of interest.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Matrix Effects 1. Improve Sample Preparation: Switch to a more rigorous extraction method. Solid-Phase Extraction (SPE) has been shown to provide high recovery for Stavudine.[1][2] 2. Dilute the Sample: A simple dilution of the sample extract can reduce the concentration of interfering matrix components.Increased signal intensity and improved peak shape.
Co-eluting Interferences 1. Optimize Chromatographic Separation: Adjust the gradient, flow rate, or mobile phase composition to separate this compound from interfering compounds. 2. Change Column Chemistry: If using a C18 column, consider a different stationary phase that may offer better selectivity.Elution of this compound in a region free from ion suppression.
Inappropriate Mobile Phase 1. Adjust Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization efficiency of Stavudine. 2. Optimize Additives: While additives like formic acid or acetic acid can improve chromatography, their concentration should be minimized to reduce potential ion suppression.Enhanced signal response and reduced baseline noise.
Instrumental Issues 1. Clean the Ion Source: Contamination of the ion source is a frequent cause of signal loss. 2. Check for Leaks: Ensure all connections in the LC system are secure.Restoration of expected signal intensity and stable spray.

Experimental Workflow for Investigating Ion Suppression:

cluster_0 Problem Identification cluster_1 Investigation cluster_2 Mitigation Strategy cluster_3 Verification cluster_4 Resolution start Low or No Signal for this compound infusion Post-Column Infusion Experiment start->infusion matrix_check Analyze Post-Extraction Spiked Blank Matrix infusion->matrix_check Identifies suppression region sample_prep Optimize Sample Preparation matrix_check->sample_prep chromatography Optimize Chromatography matrix_check->chromatography revalidate Re-validate Method sample_prep->revalidate chromatography->revalidate end Acceptable Signal and Reproducibility revalidate->end

Caption: Troubleshooting workflow for addressing low signal intensity in this compound LC-MS/MS assays.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in this compound LC-MS/MS assays?

A1: Ion suppression is the reduction in the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix. This leads to a decreased instrument response, which can result in poor sensitivity, inaccuracy, and imprecision in quantitative analysis.

Q2: How can I quantitatively assess the extent of ion suppression in my assay?

A2: The matrix factor (MF) is a quantitative measure of ion suppression or enhancement. It is calculated by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.

  • MF = 1: No matrix effect

  • MF < 1: Ion suppression

  • MF > 1: Ion enhancement

Q3: What are the most common sources of ion suppression in bioanalytical samples like plasma?

A3: The most common sources of ion suppression in plasma samples are phospholipids, salts, and endogenous metabolites. These compounds can co-elute with the analyte and compete for ionization in the mass spectrometer's ion source.

Q4: Which sample preparation technique is most effective at reducing ion suppression for Stavudine?

A4: While the optimal technique can be matrix-dependent, Solid-Phase Extraction (SPE) is generally considered a highly effective method for removing interfering matrix components and has been shown to provide high and consistent recoveries for Stavudine.[1][2] Protein precipitation (PPT) is a simpler method but is often less effective at removing phospholipids, a major source of ion suppression. Liquid-liquid extraction (LLE) offers an intermediate level of cleanliness.

Quantitative Comparison of Sample Preparation Techniques:

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Analyte Recovery Variable, often lowerModerate to highHigh and consistent (≥86% for Stavudine)[1]
Matrix Effect HighModerateLow
Process Efficiency Low to moderateModerateHigh
Throughput HighLow to moderateModerate to high (with automation)

Q5: How does the choice of internal standard (IS) help in addressing ion suppression?

A5: A stable isotope-labeled internal standard (SIL-IS), such as this compound for the analysis of Stavudine, is the gold standard. A SIL-IS co-elutes with the analyte and experiences similar ion suppression or enhancement. By using the peak area ratio of the analyte to the IS for quantification, the variability caused by matrix effects can be effectively compensated.

Signaling Pathway of Ion Suppression Mitigation using a SIL-IS:

cluster_0 Ion Source cluster_1 Ionization Process cluster_2 Detector cluster_3 Data Processing cluster_4 Result Analyte Stavudine Suppression Ion Suppression Analyte->Suppression IS This compound IS->Suppression Matrix Matrix Interferences Matrix->Suppression Analyte_Signal Suppressed Analyte Signal Suppression->Analyte_Signal IS_Signal Suppressed IS Signal Suppression->IS_Signal Ratio Calculate Peak Area Ratio (Analyte/IS) Analyte_Signal->Ratio IS_Signal->Ratio Result Accurate Quantification Ratio->Result

References

Stavudine (d4T) Stability in Biological Samples: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of stavudine (d4T) in biological samples. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of stavudine in biological samples?

A1: The major degradation product of stavudine under various stress conditions, including hydrolysis, is thymine.[1][2]

Q2: What are the general stability characteristics of stavudine in plasma?

A2: Stavudine in plasma has been shown to be stable under several common laboratory conditions. It is stable at room temperature for at least 12 hours and for at least 30 days when stored at -20°C.[3] Furthermore, it can withstand at least three freeze-thaw cycles without significant degradation.[3] For long-term storage, concentrations of stavudine in serum have been found to be stable for up to 2 years when kept at -70°C.[4][5]

Q3: How does temperature affect the stability of stavudine?

A3: Temperature is a critical factor in stavudine stability. While stable for extended periods when frozen, exposure to higher temperatures, especially in combination with humidity, can lead to significant degradation.[2][6]

Q4: Are there any known issues with anticoagulants affecting stavudine stability?

A4: While direct comparative studies on the effects of different anticoagulants on stavudine stability are not extensively detailed in the provided literature, EDTA is commonly used for plasma collection in bioanalytical methods for stavudine without reported interference.[7]

Troubleshooting Guide

Problem: I am seeing lower than expected concentrations of stavudine in my plasma samples that were left on the benchtop.

  • Possible Cause: Stavudine in plasma is stable at room temperature for up to 12 hours.[3] If samples were left out for a longer duration, degradation may have occurred.

  • Solution: Ensure that plasma samples are processed and either analyzed or frozen at appropriate temperatures (e.g., -20°C or -70°C) as soon as possible after collection. For short-term storage, maintain samples at room temperature for no longer than 12 hours.

Problem: My results show inconsistent stavudine concentrations after repeated analysis of the same frozen plasma sample.

  • Possible Cause: Although stavudine is reported to be stable for at least three freeze-thaw cycles in plasma,[3] repeated cycling beyond this may lead to degradation.

  • Solution: Aliquot plasma samples into smaller volumes before freezing to avoid multiple freeze-thaw cycles of the entire sample. Use a fresh aliquot for each analysis whenever possible.

Problem: I am concerned about the stability of stavudine during sample shipment.

  • Possible Cause: Exposure to ambient temperatures for extended periods during shipment could compromise sample integrity.

  • Solution: Ship plasma samples frozen on dry ice to maintain a temperature of at least -20°C. This is consistent with the known long-term stability of stavudine at this temperature.[3][7]

Data on Stavudine Stability in Human Plasma

Stability ConditionMatrixTemperatureDurationAnalyte Concentration ChangeReference
Short-Term (Benchtop)PlasmaRoom Temperature12 hoursStable[3]
Long-TermPlasma-20°C30 daysStable[3]
Long-TermPlasma-20°C3 monthsStable[7]
Long-TermSerum-70°C2 yearsStable[4][5]
Freeze-ThawPlasma-20°C to Room Temp.3 cyclesStable[3]
Post-PreparativeProcessed Plasma SamplesAuto-samplerNot specifiedStable[7]

Experimental Protocols

Protocol 1: Assessment of Short-Term (Benchtop) Stability
  • Sample Preparation: Obtain drug-free human plasma. Spike the plasma with a known concentration of stavudine. Prepare replicate quality control (QC) samples at low and high concentrations.

  • Storage: Store the QC samples at room temperature (approximately 25°C) for a predefined period (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Analysis: At each time point, process the samples (e.g., by protein precipitation or solid-phase extraction) and analyze the stavudine concentration using a validated analytical method, such as HPLC or LC-MS/MS.

  • Data Evaluation: Compare the mean concentration of the stored samples at each time point to the mean concentration of the samples at time zero. The analyte is considered stable if the deviation is within an acceptable range (typically ±15%).

Protocol 2: Evaluation of Freeze-Thaw Stability
  • Sample Preparation: Spike drug-free human plasma with stavudine to prepare low and high concentration QC samples.

  • Freeze-Thaw Cycles:

    • Freeze the QC samples completely at -20°C or -70°C for at least 12 hours.

    • Thaw the samples unassisted at room temperature.

    • Once completely thawed, refreeze the samples for at least 12 hours. This constitutes one freeze-thaw cycle.

    • Repeat for the desired number of cycles (e.g., three).

  • Sample Analysis: After the final thaw, process and analyze the QC samples for stavudine concentration.

  • Data Evaluation: Compare the concentrations of the freeze-thaw samples to those of freshly prepared standards. Stability is confirmed if the results are within acceptable limits (typically ±15%).

Protocol 3: Determination of Long-Term Stability
  • Sample Preparation: Prepare multiple aliquots of low and high concentration QC samples in the desired biological matrix (e.g., plasma).

  • Storage: Store the QC sample aliquots at the desired long-term storage temperature (e.g., -20°C or -70°C).

  • Sample Analysis: At specified time points (e.g., 1, 3, 6, 12, and 24 months), retrieve a set of QC samples, thaw them, and analyze for stavudine concentration using a validated method.

  • Data Evaluation: Compare the measured concentrations at each time point to the initial concentration at time zero. The analyte is considered stable if the mean concentration is within an acceptable range (typically ±15%) of the nominal concentration.

Visualizations

Stavudine_Degradation_Pathway stavudine Stavudine thymine Thymine (Degradation Product) stavudine->thymine Hydrolysis, Oxidation, Photolysis

Caption: Primary degradation pathway of stavudine.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis start Start spike Spike Matrix with Stavudine start->spike aliquot Aliquot QC Samples spike->aliquot benchtop Room Temperature (Short-Term) aliquot->benchtop freezer Frozen (-20°C / -70°C) (Long-Term) aliquot->freezer ft_cycle Freeze-Thaw Cycles aliquot->ft_cycle process Sample Processing benchtop->process freezer->process ft_cycle->process analyze HPLC / LC-MS/MS Analysis process->analyze evaluate Data Evaluation analyze->evaluate

Caption: General workflow for stavudine stability testing.

References

improving recovery of Stavudine-d4 during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Stavudine-d4 (d4T-d4) during sample extraction.

Troubleshooting Guide: Low Recovery of this compound

Low recovery of this compound can be a significant issue in bioanalytical assays, leading to inaccurate quantification. The following guide addresses common causes of poor recovery and provides systematic troubleshooting steps.

Problem: Consistently low recovery of this compound across all samples.

Potential Cause Troubleshooting Steps
Suboptimal Extraction Method The chosen extraction method (e.g., Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction) may not be suitable for this compound in the specific sample matrix. Review the literature for validated methods for your matrix. Consider switching to an alternative extraction technique.
Incorrect pH The pH of the sample and extraction solvents plays a crucial role in the recovery of ionizable compounds like this compound. Optimize the pH to ensure this compound is in a neutral form for efficient extraction into organic solvents or retention on SPE sorbents. A study on Stavudine extraction from biological fluids found that a pH of 3 was optimal for liquid-liquid extraction with ethyl acetate.[1]
Inappropriate Solvent Selection The polarity and type of organic solvent used in LLE or for elution in SPE are critical. For LLE, ensure the solvent has a high affinity for this compound. For SPE, the elution solvent must be strong enough to desorb the analyte from the sorbent.[2]
Incomplete Elution from SPE Cartridge If using SPE, the analyte may be retained on the sorbent. Optimize the elution solvent composition and volume. A stronger or more polar solvent, or multiple elution steps, may be necessary to achieve complete recovery.
Analyte Degradation Stavudine can degrade under certain conditions, such as exposure to light or extreme temperatures.[3][4][5] Ensure samples are handled and stored correctly to prevent degradation during the extraction process.

Problem: Inconsistent or variable recovery of this compound.

Potential Cause Troubleshooting Steps
Inconsistent Technique Manual extraction procedures can introduce variability. Ensure consistent vortexing times, pipetting techniques, and evaporation steps. Automation can help minimize this variability.
Matrix Effects Components in the biological matrix (e.g., lipids, proteins) can interfere with the extraction process, leading to variable recovery. Optimize sample cleanup steps to remove interfering substances. This may involve a more rigorous SPE wash step or a protein precipitation step prior to LLE or SPE.
Inadequate Mixing In LLE, insufficient mixing of the aqueous and organic phases will result in poor extraction efficiency. Ensure thorough mixing by vortexing for an adequate amount of time.
Phase Separation Issues in LLE Incomplete separation of the aqueous and organic layers can lead to inconsistent recovery. Centrifugation can aid in achieving a clean phase separation.

Frequently Asked Questions (FAQs)

Q1: What is a typical recovery rate for this compound in plasma samples?

A1: Published methods report a wide range of acceptable recovery rates. For instance, solid-liquid extraction procedures have been shown to yield recoveries higher than 89%.[6][7] Another study using molecularly imprinted polymers for solid-phase extraction reported recoveries of 85% from human serum.[8] An online SPE method coupled with HPLC-MS/MS has demonstrated absolute recoveries of approximately 98% to 105%.[9] For liquid-liquid extraction from blood plasma, a recovery of 89.77% has been reported.[1]

Q2: How can I improve the recovery of this compound when using protein precipitation?

A2: While simple, protein precipitation can sometimes result in lower recovery due to co-precipitation of the analyte. To improve recovery, consider the following:

  • Choice of precipitating agent: Acetonitrile is a common choice, but other organic solvents like methanol or acetone, or acids like trichloroacetic acid, can be tested.

  • Solvent-to-sample ratio: Optimize the ratio of the precipitating agent to the sample volume. A higher ratio may improve protein removal but could also dilute the sample.

  • Temperature: Performing the precipitation at a low temperature (e.g., on ice) can enhance protein removal.

  • Centrifugation: Ensure complete pelleting of the precipitated proteins by optimizing the centrifugation speed and time.

Q3: What are the key parameters to optimize for Solid-Phase Extraction (SPE) of this compound?

A3: For optimal SPE recovery of this compound, focus on these parameters:

  • Sorbent Selection: Choose a sorbent with appropriate chemistry (e.g., reversed-phase C18, mixed-mode) to retain this compound.

  • Sample pH: Adjust the pH of the sample to ensure the analyte is retained on the sorbent.

  • Wash Steps: The wash solvent should be strong enough to remove interferences without eluting the analyte.

  • Elution Solvent: The elution solvent must be strong enough to fully recover the analyte from the sorbent.

  • Flow Rate: The flow rate during sample loading, washing, and elution can impact recovery. Slower flow rates generally allow for better interaction between the analyte and the sorbent.[2]

Q4: Can the stability of this compound affect recovery during sample extraction?

A4: Yes, the stability of Stavudine is a critical factor. Stavudine can degrade under hydrolytic, oxidative, and photolytic conditions.[4][5] It is recommended to store Stavudine in well-closed containers and protect it from light.[3][4][5] During the extraction process, avoid prolonged exposure to harsh pH conditions or high temperatures to minimize degradation and ensure accurate recovery.

Experimental Protocols

Liquid-Liquid Extraction (LLE) Protocol for this compound from Plasma

This protocol is a generalized procedure based on common LLE principles.

  • Sample Preparation:

    • To 500 µL of plasma sample in a polypropylene tube, add 50 µL of an internal standard solution.

    • Vortex for 10 seconds.

    • Add 100 µL of a pH 3 buffer to acidify the sample.

  • Extraction:

    • Add 3 mL of ethyl acetate to the tube.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Solvent Evaporation:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 200 µL of the mobile phase used for LC-MS/MS analysis.

    • Vortex for 30 seconds.

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Solid-Phase Extraction (SPE) Protocol for this compound from Plasma

This protocol is a generalized procedure for SPE.

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • To 500 µL of plasma, add 500 µL of 4% phosphoric acid.

    • Vortex and centrifuge to precipitate proteins.

    • Load the supernatant onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute this compound from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Vortex and transfer to an autosampler vial for analysis.

Visualizations

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Processing plasma Plasma Sample is Add Internal Standard plasma->is acidify Acidify Sample (pH 3) is->acidify add_solvent Add Ethyl Acetate acidify->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis analysis reconstitute->analysis Analyze by LC-MS/MS

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

SPE_Workflow cluster_conditioning Cartridge Conditioning cluster_sample Sample Preparation & Loading cluster_wash Washing cluster_elution Elution & Analysis methanol 1. Condition with Methanol water 2. Equilibrate with Water methanol->water load 4. Load Supernatant ppt 3. Protein Precipitate Plasma ppt->load wash 5. Wash with 5% Methanol dry 6. Dry Cartridge wash->dry elute 7. Elute with Methanol evap 8. Evaporate & Reconstitute elute->evap analyze 9. Analyze by LC-MS/MS evap->analyze

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

Troubleshooting_Logic cluster_consistent Consistent Low Recovery cluster_inconsistent Inconsistent Recovery start Low this compound Recovery method Suboptimal Method start->method Check Method Suitability ph Incorrect pH start->ph Optimize pH solvent Wrong Solvent start->solvent Verify Solvent Choice technique Variable Technique start->technique Standardize Procedure matrix Matrix Effects start->matrix Improve Cleanup mixing Inadequate Mixing start->mixing Ensure Thorough Mixing

Caption: Troubleshooting logic for low this compound recovery.

References

minimizing isotopic cross-contribution in Stavudine analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isotopic cross-contribution during the analysis of Stavudine, particularly when using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-contribution and why is it a concern in Stavudine analysis?

A1: Isotopic cross-contribution, or crosstalk, occurs when the isotopic signal of an analyte overlaps with the signal of its stable isotope-labeled internal standard (SIL-IS), or vice versa. In the analysis of Stavudine using techniques like LC-MS/MS, this can lead to inaccuracies in quantification, affecting the precision and reliability of the results. This is particularly critical in regulated bioanalysis where high accuracy is required.

Q2: How do I select an appropriate stable isotope-labeled internal standard (SIL-IS) for Stavudine to minimize crosstalk?

A2: The ideal SIL-IS for Stavudine should have a sufficient mass difference to the analyte to avoid significant isotopic overlap. A mass shift of +3 Da or more is generally recommended. For Stavudine, using an IS with multiple heavy isotopes, such as ¹³C and ¹⁵N, can provide a greater mass difference and reduce the likelihood of crosstalk. For example, a [¹³C₅, ¹⁵N₂]-Stavudine would be an excellent choice.

Q3: Can the concentration of the internal standard affect isotopic cross-contribution?

A3: Yes, the concentration of the internal standard can significantly impact the degree of isotopic cross-contribution. A high concentration of the SIL-IS can lead to a more pronounced M+1 or M+2 isotopic peak that may interfere with the quantification of the analyte, especially at the lower limit of quantification (LLOQ). It is crucial to optimize the concentration of the SIL-IS to be sufficient for reliable detection without causing significant crosstalk.

Q4: What role does chromatographic separation play in minimizing isotopic cross-contribution?

A4: While isotopic cross-contribution is primarily a mass spectrometry issue, chromatographic separation is still vital. Co-elution of the analyte and SIL-IS is desirable for accurate quantification. However, ensuring baseline separation from other endogenous matrix components is critical to reduce overall matrix effects and potential isobaric interferences that could be mistaken for crosstalk.

Troubleshooting Guides

Issue 1: Inaccurate results at the Lower Limit of Quantification (LLOQ) due to suspected crosstalk.

This guide will help you diagnose and resolve inaccuracies at low analyte concentrations, which are often exacerbated by isotopic cross-contribution from the internal standard.

Troubleshooting Workflow:

cluster_0 Troubleshooting LLOQ Inaccuracy A Start: Inaccurate LLOQ Results B Prepare Blank Samples Spiked with IS Only A->B C Analyze Samples and Monitor Analyte's MRM Transition B->C D Is a Peak Detected at the Analyte's Retention Time? C->D E Yes: Crosstalk Confirmed D->E Yes F No: Investigate Other Sources of Inaccuracy (e.g., Matrix Effects) D->F No G Reduce IS Concentration E->G H Re-evaluate IS (Higher Mass Difference) E->H I Re-validate LLOQ G->I H->I

Caption: Workflow for troubleshooting LLOQ inaccuracies.

Detailed Steps:

  • Confirmation of Crosstalk:

    • Prepare a set of blank matrix samples (e.g., plasma, urine) and spike them only with the working concentration of your Stavudine SIL-IS.

    • Analyze these samples using your established LC-MS/MS method.

    • Monitor the MRM transition for the unlabeled Stavudine.

    • If a detectable peak appears at the retention time of Stavudine, this confirms cross-contribution from your SIL-IS.

  • Resolution Strategies:

    • Optimize IS Concentration: Reduce the concentration of the SIL-IS in your working solution. The goal is to find the lowest concentration that still provides a robust and reproducible signal across the calibration curve.

    • Select a Different IS: If reducing the concentration is not effective or compromises the performance of the IS, consider using a SIL-IS with a greater mass difference (e.g., +6 Da instead of +3 Da). This will shift the isotopic cluster of the IS further from the analyte, minimizing overlap.

    • Refine Mass Spectrometry Parameters: In some cases, narrowing the mass resolution settings on the mass spectrometer can help to better distinguish between the analyte and interfering isotopic peaks. Consult your instrument's user manual for guidance on adjusting these parameters.

Issue 2: Contribution of the Analyte's Isotopic Peaks to the Internal Standard Signal.

This issue is more common when analyzing high concentrations of Stavudine and can lead to an underestimation of the true concentration.

Troubleshooting Workflow:

cluster_1 Troubleshooting High Concentration Inaccuracy J Start: Inaccurate ULOQ/High Conc. Results K Prepare ULOQ Samples (Analyte Only, No IS) J->K L Analyze Samples and Monitor IS's MRM Transition K->L M Is a Peak Detected at the IS's Retention Time? L->M N Yes: Crosstalk Confirmed M->N Yes O No: Investigate Other Issues (e.g., Detector Saturation) M->O No P Select IS with Higher Mass Difference N->P Q Implement Correction Factor in Software N->Q R Re-validate ULOQ P->R Q->R

impact of storage conditions on Stavudine-d4 integrity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of storage conditions on the integrity of Stavudine-d4 (d4T).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, this compound capsules should be stored in tightly closed containers at room temperature, below 25°C (77°F), and protected from moisture and light.[1] Some sources recommend a controlled room temperature between 15-30°C. Reconstituted this compound oral solution should be stored in a refrigerator between 2°C and 8°C (36°F and 46°F), should not be frozen, and any unused portion should be discarded after 30 days.[1]

Q2: What is the primary degradation product of this compound?

A2: The primary degradation product of this compound under hydrolytic, oxidative, and photolytic stress conditions is thymine.[2] This occurs through the hydrolytic cleavage of the aminal functionality in the this compound molecule.

Q3: How do high temperature and humidity affect the integrity of this compound?

A3: High temperature and humidity significantly accelerate the degradation of this compound.[1][2] Studies have shown that storage at elevated conditions, such as 30°C/75%RH and 50°C/95%RH, leads to a substantial increase in degradation, especially when the drug is not stored in its original packaging.[1]

Q4: Is this compound sensitive to light?

A4: Yes, this compound is known to be sensitive to light. It is recommended to protect it from light to prevent photolytic degradation.[1][2]

Q5: How does pH impact the stability of this compound?

A5: this compound is susceptible to degradation in both acidic and alkaline conditions through hydrolysis.[2][3][4] The rate of degradation is influenced by the pH of the solution.

Troubleshooting Guides

Guide 1: Investigating Unexpected Degradation in a Stability Study

This guide assists in identifying the root cause of higher-than-expected degradation of this compound during a stability study.

Caption: Troubleshooting workflow for unexpected this compound degradation.

Guide 2: HPLC Analysis Issues for this compound and Thymine

This guide addresses common chromatographic issues encountered during the analysis of this compound and its primary degradant, thymine.

Problem Potential Cause Troubleshooting Steps
Poor resolution between this compound and thymine peaks Inappropriate mobile phase composition or pH.Adjust the mobile phase polarity. For reversed-phase HPLC, increasing the aqueous component may improve the resolution. Optimize the pH of the mobile phase buffer; slight adjustments can significantly impact the retention of ionizable compounds.
Column degradation.Flush the column with a strong solvent. If resolution does not improve, replace the column.
Peak tailing for this compound or thymine Active sites on the column interacting with the analytes.Use a mobile phase with a competing base or a lower pH to protonate silanols. Consider using a column with end-capping.
Column overload.Reduce the sample concentration or injection volume.
Ghost peaks in the chromatogram Contamination in the mobile phase, injector, or column.Use fresh, high-purity mobile phase. Purge the injection port and flush the column.
Carryover from a previous injection.Run a blank injection to confirm carryover. Implement a needle wash step in the autosampler method.
Irreproducible retention times Inconsistent mobile phase preparation.Prepare the mobile phase accurately and consistently. Use a buffer to maintain a stable pH.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
Pump malfunction or leaks.Check for leaks in the system and ensure the pump is delivering a consistent flow rate.

Data Presentation

Table 1: Summary of this compound Degradation under Various Stress Conditions
Stress ConditionParametersDurationPercent Degradation (%)Primary DegradantReference
Temperature & Humidity 30°C / 75% RH (in clear vials)14 days23.5Thymine[1]
28 days35.7Thymine[1]
50°C / 95% RH (in clear vials)14 days20.6Thymine[1]
28 days51.0Thymine[1]
30°C / 75% RH (in plastic packets)14 days5.9Thymine[1]
28 days27.4Thymine[1]
50°C / 95% RH (in plastic packets)14 days35.7Thymine[1]
28 days53.6Thymine[1]
Acidic Hydrolysis 1N HCl2 hours at 80°CSignificant DegradationThymine[2][3]
Alkaline Hydrolysis 1N NaOH2 hours at 80°CSignificant DegradationThymine[2][3]
Oxidative 6% H₂O₂Not specifiedSignificant DegradationThymine[2][3]
Photolytic UV/Visible LightNot specifiedDegradation observedThymine[2]

Note: "Significant Degradation" is reported where specific quantitative data was not available in the cited literature.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is a representative method for the quantitative analysis of this compound and the separation of its degradation products.

HPLC_Protocol cluster_preparation Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare this compound and Thymine Standard Solutions filter_solutions Filter all solutions through a 0.45 µm filter prep_standard->filter_solutions prep_sample Prepare Sample Solution (e.g., dissolve capsule contents) prep_sample->filter_solutions hplc_system HPLC System with UV Detector filter_solutions->hplc_system column Column: C18 (e.g., 4.6 x 150 mm, 5 µm) hplc_system->column mobile_phase Mobile Phase: Methanol:Water (15:85 v/v) column->mobile_phase flow_rate Flow Rate: 1.0 mL/min mobile_phase->flow_rate injection_vol Injection Volume: 10 µL flow_rate->injection_vol detection Detection: 265 nm injection_vol->detection acquire_chromatograms Acquire Chromatograms detection->acquire_chromatograms integrate_peaks Integrate Peak Areas for This compound and Thymine acquire_chromatograms->integrate_peaks quantify Quantify using a Calibration Curve integrate_peaks->quantify Degradation_Pathway Stavudine This compound TransitionState Protonated Aminal (Transition State) Stavudine->TransitionState H⁺ (Acidic) or H₂O Thymine Thymine TransitionState->Thymine N-Glycosidic Bond Cleavage SugarMoiety Deoxyribose Moiety TransitionState->SugarMoiety

References

Technical Support Center: Stavudine-d4 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues with Stavudine-d4 in their analytical experiments.

Troubleshooting Guide: Resolving Co-elution of Stavudine and this compound

Co-elution of an analyte and its deuterated internal standard can compromise the accuracy and reliability of quantitative bioanalysis. This guide provides a systematic approach to troubleshoot and resolve such issues.

Question: My Stavudine and this compound peaks are co-eluting or poorly resolved. What are the potential causes and how can I fix it?

Answer:

Co-elution of Stavudine and its deuterated internal standard, this compound, is a common challenge that can arise from several factors related to the chromatographic method and system. The underlying principle to remember is the "isotope effect," where the substitution of hydrogen with deuterium can lead to slight differences in physicochemical properties, affecting the retention time.[1][2] Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[1]

Here is a step-by-step guide to diagnose and resolve the issue:

1. Confirm True Co-elution vs. Peak Splitting:

First, ensure you are observing true co-elution and not another chromatographic problem like peak splitting. Peak splitting can be caused by issues such as a blocked column frit, voids in the stationary phase, or contamination.[3][4] To differentiate, inject a standard containing only Stavudine and another containing only this compound. If both individual injections show a single, well-formed peak at the same retention time, you have a co-elution problem. If you observe distorted or multiple peaks from a single standard, you may have a different issue to address.

2. Method Optimization:

If true co-elution is confirmed, the next step is to optimize your chromatographic method. The goal is to enhance the subtle differences in interaction between the two compounds and the stationary phase.

  • Mobile Phase Composition: This is often the most effective parameter to adjust.

    • Organic Modifier Percentage: In reversed-phase chromatography, a decrease in the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase generally leads to longer retention times and can improve the separation of closely eluting compounds.[5] Try decreasing the organic content in small increments (e.g., 1-2%).

    • Aqueous Phase pH: The pH of the aqueous portion of your mobile phase can influence the ionization state of your analytes and their interaction with the stationary phase. While Stavudine is not highly ionizable, small adjustments to the pH using volatile buffers like ammonium acetate or formate can sometimes fine-tune the separation.

  • Gradient Elution: If you are using an isocratic method, switching to a shallow gradient can often provide the necessary resolution. A slow, shallow gradient around the elution time of Stavudine can effectively separate the analyte and its internal standard.

  • Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of interaction with the stationary phase. Lowering the column temperature can sometimes increase retention and improve resolution, while increasing it may have the opposite effect but can also improve peak shape. Experiment with temperatures in a range of 5-10°C above and below your current setting.

3. Stationary Phase and Column Considerations:

  • Column Chemistry: If adjustments to the mobile phase are insufficient, consider a column with a different stationary phase chemistry. While C18 columns are commonly used, a phenyl-hexyl or a polar-embedded phase might offer different selectivity that can resolve the two compounds.

  • Particle Size and Column Length: Using a column with smaller particles (e.g., sub-2 µm) or a longer column will increase the number of theoretical plates and, consequently, the resolving power of your separation.

4. Flow Rate:

Reducing the flow rate can increase the time the analytes spend interacting with the stationary phase, which can sometimes improve resolution. However, this will also increase the run time.

Below is a logical workflow for troubleshooting co-elution:

co_elution_troubleshooting start Start: Co-elution of Stavudine and this compound Observed confirm Confirm True Co-elution vs. Peak Splitting start->confirm peak_splitting Address Peak Splitting Issue (e.g., check column, connections) confirm->peak_splitting Peak Splitting method_optimization Optimize Chromatographic Method confirm->method_optimization True Co-elution mobile_phase Adjust Mobile Phase Composition (Organic %, pH) method_optimization->mobile_phase gradient Implement or Optimize Gradient Elution mobile_phase->gradient temperature Adjust Column Temperature gradient->temperature column Consider Different Column (Stationary Phase, Dimensions) temperature->column flow_rate Adjust Flow Rate column->flow_rate resolution_achieved Resolution Achieved flow_rate->resolution_achieved

Caption: Troubleshooting workflow for co-elution issues.

Frequently Asked Questions (FAQs)

Q1: Why do my Stavudine and this compound sometimes separate and sometimes co-elute with the same method?

A1: This variability can be due to several factors:

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the aqueous to organic ratio, can lead to shifts in retention time and resolution.

  • Column Age and Contamination: Over time, column performance can degrade, leading to loss of resolution. Contamination from the sample matrix can also affect the stationary phase.

  • System Fluctuations: Variations in pump performance or column temperature can impact the chromatography.

Q2: Is it always necessary to achieve baseline separation between Stavudine and this compound?

A2: While baseline separation is ideal, it is not always strictly necessary for LC-MS/MS analysis. Due to the high selectivity of the mass spectrometer, quantification can still be accurate as long as the peaks are sufficiently resolved for the software to accurately integrate them and there is no significant isotopic cross-contribution between the MRM transitions. However, for regulatory submissions, some degree of chromatographic separation is often preferred to demonstrate the robustness of the method.

Q3: Can the position of the deuterium labels on this compound affect its retention time?

A3: Yes, the location and number of deuterium atoms can influence the magnitude of the isotope effect on retention time.[2] This is due to subtle changes in the molecule's polarity and its interaction with the stationary phase.

Experimental Protocols

Below are example experimental protocols that can be used as a starting point for developing a method to separate Stavudine and this compound.

Protocol 1: Reversed-Phase HPLC Method

This protocol is a general starting point for achieving separation on a standard C18 column.

Table 1: HPLC Method Parameters

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 30% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 266 nm or MS/MS

Methodology:

  • Prepare mobile phases A and B as described in the table.

  • Equilibrate the HPLC system with the initial mobile phase conditions (5% B) for at least 30 minutes.

  • Prepare standard solutions of Stavudine and this compound in the mobile phase.

  • Inject the standards and monitor the chromatogram.

  • If co-elution occurs, adjust the gradient by making it shallower (e.g., 5% B to 20% B over 15 minutes) or by decreasing the initial percentage of mobile phase B.

Protocol 2: LC-MS/MS Method for Bioanalysis

This protocol is suitable for the quantification of Stavudine in a biological matrix like plasma, using this compound as an internal standard.

Table 2: LC-MS/MS Method Parameters

ParameterRecommended Condition
LC System UPLC or HPLC system
Column C18 or Phenyl-Hexyl, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.0
Mobile Phase B Methanol
Gradient 2% B for 0.5 min, then to 40% B in 3 min, hold for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Stavudine: To be optimized this compound: To be optimized

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

The following diagram illustrates the sample preparation workflow:

sample_preparation_workflow start Start: Plasma Sample (100 µL) add_is Add this compound IS (20 µL) start->add_is protein_precipitation Add Acetonitrile (300 µL) add_is->protein_precipitation vortex Vortex (1 min) protein_precipitation->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

References

Technical Support Center: Ensuring Linearity and Reproducibility with Stavudine-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reliable and reproducible results when using Stavudine-d4, particularly as an internal standard in bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for Stavudine is non-linear. What are the potential causes when using this compound as an internal standard?

Non-linearity in your calibration curve can stem from several factors. A common issue is the inappropriate concentration of the this compound internal standard (IS). If the IS response is not consistent across the calibration range, it can lead to a non-linear curve. Additionally, detector saturation at high analyte concentrations can cause the curve to plateau. Another potential cause is the presence of interfering substances in the blank matrix that co-elute with the analyte or the IS.

To troubleshoot, consider the following:

  • Optimize IS Concentration: Ensure the concentration of this compound provides a consistent and appropriate signal intensity across the entire calibration range.

  • Evaluate Detector Saturation: If the curve flattens at higher concentrations, consider extending the calibration range or diluting the upper-level standards.

  • Check for Matrix Effects: Analyze multiple lots of blank matrix to assess for interferences.[1] If matrix effects are present, you may need to improve your sample clean-up procedure.

  • Verify Standard Integrity: Ensure the stability and purity of your Stavudine and this compound stock solutions.

Q2: I am observing high variability (%CV) in my quality control (QC) samples. How can I improve the reproducibility of my assay?

High variability in QC samples is a common issue that can often be traced back to inconsistencies in sample processing or instrumental performance. When using an internal standard like this compound, variability in its addition can significantly impact reproducibility.

Here are some steps to improve precision:

  • Standardize Sample Preparation: Ensure consistent timing and technique for all sample preparation steps, including protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • Verify Pipetting Accuracy: Use calibrated pipettes and consistent pipetting technique, especially when adding the this compound internal standard.

  • Assess Instrument Performance: Check for fluctuations in the LC pump flow rate, injector precision, and mass spectrometer sensitivity.

  • Investigate Internal Standard Variability: Monitor the peak area of this compound across the analytical run. A high degree of variation may indicate issues with its addition or stability in the final extract.[2]

Q3: What are the acceptable linearity and precision criteria for a bioanalytical method involving Stavudine?

Regulatory guidelines from agencies like the FDA provide specific acceptance criteria for bioanalytical method validation. For linearity, the correlation coefficient (r²) of the calibration curve should be ≥ 0.99. The precision, expressed as the coefficient of variation (%CV), for the calibration standards and quality control samples should not exceed 15%, except for the Lower Limit of Quantification (LLOQ), where it should not exceed 20%. The accuracy, expressed as the percent relative error (%RE), should be within ±15% of the nominal concentration (±20% for the LLOQ).[3][4]

Troubleshooting Workflows

Linearity Troubleshooting Workflow

start Non-Linear Calibration Curve check_is Check IS Response Consistency start->check_is check_detector Evaluate Detector Saturation check_is->check_detector Consistent optimize_is Optimize IS Concentration check_is->optimize_is Inconsistent check_matrix Assess Matrix Effects check_detector->check_matrix No Saturation dilute_high_standards Dilute High Concentration Standards check_detector->dilute_high_standards Saturation Observed check_standards Verify Standard Integrity check_matrix->check_standards No Interference improve_cleanup Improve Sample Cleanup check_matrix->improve_cleanup Interference Detected prepare_new Prepare Fresh Standards check_standards->prepare_new Degradation Suspected end Linear Curve Achieved check_standards->end Standards OK optimize_is->end dilute_high_standards->end improve_cleanup->end prepare_new->end

Caption: Troubleshooting decision tree for addressing non-linear calibration curves.

Reproducibility Improvement Workflow

start High %CV in QC Samples standardize_prep Standardize Sample Preparation start->standardize_prep verify_pipetting Verify Pipetting Accuracy standardize_prep->verify_pipetting assess_instrument Assess Instrument Performance verify_pipetting->assess_instrument investigate_is Investigate IS Variability assess_instrument->investigate_is end Improved Reproducibility investigate_is->end

Caption: Workflow for improving the reproducibility of a bioanalytical assay.

Experimental Protocols

Preparation of Calibration Curve and Quality Control Samples

A detailed protocol for preparing calibration curve (CC) standards and quality control (QC) samples is crucial for ensuring accuracy and reproducibility.

  • Stock Solutions: Prepare primary stock solutions of Stavudine and this compound in a suitable solvent (e.g., methanol or a mixture of water and methanol) at a concentration of 1 mg/mL.[5] Store these solutions at an appropriate temperature, typically below 8°C, and for a validated period.[5]

  • Working Solutions: From the stock solutions, prepare a series of working standard solutions of Stavudine by serial dilution to cover the desired calibration range. Prepare a separate working solution for the this compound internal standard at a fixed concentration.

  • Spiking: Spike a known volume of blank biological matrix (e.g., human plasma) with the appropriate working standard solutions to create the CC and QC samples.[5] The final concentration ranges for CC and QC samples will depend on the specific analytical method.

  • Storage: Store the prepared CC and QC samples at -20°C or -80°C until analysis.

LC-MS/MS Method for Stavudine Quantification

The following is a general LC-MS/MS methodology for the quantification of Stavudine. Specific parameters will need to be optimized for your instrumentation and application.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.[3][4]

    • Mobile Phase: An isocratic or gradient mobile phase consisting of an aqueous component (e.g., 0.5% glacial acetic acid in water) and an organic component (e.g., acetonitrile) is typical.[3][4]

    • Flow Rate: A flow rate of around 0.5 to 1.0 mL/min is generally employed.

    • Injection Volume: Typically 5 to 20 µL.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the precursor ion of interest.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions: The specific precursor and product ion transitions for Stavudine and this compound need to be determined and optimized.

Quantitative Data Summary

The following tables summarize typical validation parameters for bioanalytical methods used for Stavudine quantification.

Table 1: Linearity of Stavudine in Human Plasma

MethodLinearity Range (ng/mL)Correlation Coefficient (r²)Reference
LC-MS/MS20 - 2000> 0.99[3][4]
LC-MS/MS12.5 - 6228> 0.99[6]
HPLC4.577 - 0.068 (µg/mL)0.998[5]

Table 2: Precision and Accuracy of Stavudine QC Samples in Human Plasma

MethodConcentration LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%RE)Reference
LC-MS/MSLLOQ, LQC, MQC, HQC< 10< 10within ±8%[3][4]
LC-MS/MSLLOQ, LQC, MQC, HQC< 13.1< 13.1< 14.0%[6]
HPLCLQC, MQC, HQC< 15< 15within ±15%[5]

References

Validation & Comparative

Stavudine-d4 as an Internal Standard: A Comparative Guide for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical research, the selection of an appropriate internal standard (IS) is paramount for the accuracy and reliability of quantitative assays. This guide provides a comprehensive comparison of Stavudine-d4 with other potential internal standards used in the bioanalysis of Stavudine, a nucleoside reverse transcriptase inhibitor. By presenting available experimental data, this document aims to assist researchers in making informed decisions for their analytical needs.

Performance Comparison of Internal Standards for Stavudine Analysis

The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variability. Stable isotope-labeled (SIL) internal standards, such as this compound, are generally considered the gold standard due to their similar physicochemical properties to the analyte. However, other compounds have also been utilized. The following tables summarize the performance characteristics of different internal standards for Stavudine analysis based on published literature.

It is crucial to note that the data presented below is collated from different studies and not from a single head-to-head comparative experiment. Therefore, direct comparison of absolute values should be approached with caution, as experimental conditions varied between studies.

Table 1: Performance Data for Stavudine Analysis with Different Internal Standards

Internal StandardAnalyteMethodLLOQ (ng/mL)Accuracy (%)Precision (%RSD)Recovery (%)Reference
This compound StavudineLC-MS/MSData not available in a direct comparative studyData not available in a direct comparative studyData not available in a direct comparative studyData not available in a direct comparative study
Metaxalone StavudineLC-MS/MS20Within ±8% (relative error)<10≥86[1]
β-Thymidine StavudineLC-MS/MS5100.2 - 102.5<10Not Reported[2]
Aprobarbital StavudineLC-MS/MS12.5<14.0<13.1>90[3]
Emtricitabine StavudineHPLC0.068 µg/mLNot ReportedNot ReportedNot Reported[4]

Table 2: Validation Parameters for Simultaneous Analysis of NRTIs using Isotopically Labeled Internal Standards

Internal StandardAnalyte(s)MethodLLOQ (ng/mL)Accuracy (% Deviation)Precision (%CV)Recovery (%)Reference
Zidovudine-d3 & Lamivudine-¹³C,¹⁵N₂ Zidovudine, LamivudineHPLC-MS/MSNot specified for seminal plasmaNot ReportedNot ReportedNot Reported[2]
Zidovudine-IS & Lamivudine-IS (Stable Isotope Labeled) Zidovudine, LamivudineLC-MS/MS1≤ 8.3≤ 10ZDV: 92.3, 3TC: 93.9[5]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are generalized experimental protocols for the bioanalysis of Stavudine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation

Two common methods for extracting Stavudine from plasma are protein precipitation (PPT) and solid-phase extraction (SPE).

1. Protein Precipitation (PPT)

This method is rapid and straightforward.

  • Protocol:

    • To 100 µL of plasma sample, add 200 µL of a precipitating agent (e.g., acetonitrile or methanol) containing the internal standard.

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to PPT, which can be beneficial for reducing matrix effects.

  • Protocol:

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode or reverse-phase sorbent) with methanol followed by water.

    • Load the plasma sample, to which the internal standard has been added, onto the conditioned cartridge.

    • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interfering substances.

    • Elute the analyte and internal standard with a stronger solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters for Stavudine analysis. Optimization is necessary for specific instrumentation and applications.

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Injection Volume: 5 - 20 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for Stavudine and the chosen internal standard need to be optimized. For example, for Stavudine, a potential transition is m/z 225.1 → 127.1.

Visualizing Key Processes

To aid in the understanding of the experimental workflow and the mechanism of action of Stavudine, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard (e.g., this compound) plasma->add_is ppt Protein Precipitation (e.g., with Acetonitrile) add_is->ppt Method 1 spe Solid-Phase Extraction add_is->spe Method 2 centrifuge Centrifugation ppt->centrifuge evap Evaporation spe->evap centrifuge->evap reconstitute Reconstitution evap->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Acquisition & Quantification ms->data

Caption: Experimental workflow for Stavudine bioanalysis.

G Stavudine Stavudine (d4T) d4T_MP Stavudine Monophosphate (d4T-MP) Stavudine->d4T_MP Phosphorylation Thymidine_Kinase Thymidine Kinase Stavudine->Thymidine_Kinase d4T_DP Stavudine Diphosphate (d4T-DP) d4T_MP->d4T_DP Phosphorylation Thymidylate_Kinase Thymidylate Kinase d4T_MP->Thymidylate_Kinase d4T_TP Stavudine Triphosphate (d4T-TP) (Active Form) d4T_DP->d4T_TP Phosphorylation NDP_Kinase Nucleoside Diphosphate Kinase d4T_DP->NDP_Kinase HIV_RT HIV Reverse Transcriptase d4T_TP->HIV_RT Inhibition Thymidine_Kinase->d4T_MP Thymidylate_Kinase->d4T_DP NDP_Kinase->d4T_TP Viral_DNA Viral DNA Chain Termination HIV_RT->Viral_DNA Prevents Elongation

Caption: Metabolic activation pathway of Stavudine.

Conclusion

The choice of an internal standard is a critical decision in the development of a robust bioanalytical method. While stable isotope-labeled internal standards like this compound are theoretically superior due to their ability to track the analyte more effectively, their availability and cost can be limiting factors. The data presented in this guide, collated from various studies, demonstrates that other non-isotopically labeled compounds can also be used to develop validated methods for Stavudine quantification. However, the performance of these alternative internal standards may not be directly comparable to that of a dedicated SIL IS.

Researchers should carefully consider the specific requirements of their study, including the desired level of accuracy and precision, the complexity of the sample matrix, and budget constraints, when selecting an internal standard. The validation data from methods employing different internal standards, as summarized here, can serve as a valuable resource in this decision-making process. For regulatory submissions and studies requiring the highest level of data integrity, the use of a stable isotope-labeled internal standard such as this compound is strongly recommended.

References

Cross-Validation of Stavudine Assays: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Stavudine (d4T), a nucleoside reverse transcriptase inhibitor (NRTI), has been a cornerstone in the treatment of HIV-1 infection. Accurate quantification of Stavudine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This guide provides a comparative overview of bioanalytical methods for Stavudine, with a focus on the use of its deuterated internal standard, Stavudine-d4, to ensure accuracy and precision. The use of a stable isotope-labeled internal standard like this compound is a widely accepted practice in mass spectrometry-based assays to compensate for variability in sample preparation and instrument response.[1]

Comparison of Validated Bioanalytical Methods for Stavudine

While a direct head-to-head cross-validation study between multiple laboratories is not publicly available, a review of published validated methods provides valuable insights into the performance of various assays. The following table summarizes key validation parameters from different studies for the quantification of Stavudine in human plasma.

Method Internal Standard (IS) Linearity Range (ng/mL) Precision (%CV) Accuracy (%RE) Lower Limit of Quantification (LLOQ) (ng/mL) Reference
LC-MS/MSMetaxalone20-2000< 10± 820[2]
LC-MS/MSβ-thymidine5.00-1000< 10100.2 - 102.55.00[3]
HPLC-UVNot Specified10-1600< 15Not Specified10[4][5]
RP-HPLCDidanosine0.38-501.05 - 1.87 (RSD)Not Specified0.38[6]

Note: %CV refers to the coefficient of variation, and %RE refers to the relative error. RSD stands for relative standard deviation.

Experimental Protocols

Representative LC-MS/MS Method for Stavudine Quantification

This protocol is a generalized representation based on common practices for the quantification of Stavudine using a deuterated internal standard.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • To 200 µL of human plasma, add 20 µL of this compound internal standard solution (e.g., at a concentration of 1 µg/mL).

  • Vortex the mixture for 30 seconds.

  • Add 500 µL of 0.1% formic acid in water and vortex.

  • Load the mixture onto a pre-conditioned SPE cartridge (e.g., Oasis HLB).

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: Agilent 1200 series or equivalent

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., API 4000)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Stavudine: Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z) -> Product ion (m/z) (Specific m/z values would be determined during method development)

Visualizing Stavudine's Mechanism of Action and Metabolism

To provide a comprehensive understanding for researchers, the following diagrams illustrate the mechanism of action and metabolic pathway of Stavudine.

Stavudine_Mechanism_of_Action Stavudine Mechanism of Action cluster_cell Inside Host Cell Stavudine Stavudine (d4T) d4T_MP Stavudine Monophosphate (d4T-MP) Stavudine->d4T_MP Cellular Kinases Cell Host Cell d4T_DP Stavudine Diphosphate (d4T-DP) d4T_MP->d4T_DP d4T_TP Stavudine Triphosphate (d4T-TP) d4T_DP->d4T_TP RT HIV Reverse Transcriptase d4T_TP->RT Competitive Inhibition Viral_DNA Viral DNA (Chain Termination) RT->Viral_DNA Incorporation of d4T-TP Viral_RNA Viral RNA Viral_RNA->RT dTTP Deoxythymidine Triphosphate (dTTP) dTTP->RT

Caption: Stavudine's intracellular activation and inhibition of HIV reverse transcriptase.

Stavudine_Metabolism Stavudine Metabolism Stavudine Stavudine (d4T) Phosphorylation Intracellular Phosphorylation Stavudine->Phosphorylation Unchanged_Excretion Unchanged Stavudine Stavudine->Unchanged_Excretion Minor_Metabolites Minor Metabolites (Oxidation and Glucuronidation) Stavudine->Minor_Metabolites Minimal Hepatic Metabolism d4T_TP Stavudine Triphosphate (d4T-TP) (Active Metabolite) Phosphorylation->d4T_TP Urine Excretion in Urine Unchanged_Excretion->Urine Minor_Metabolites->Urine

Caption: Overview of the metabolic pathways for Stavudine.

Conclusion

The accurate quantification of Stavudine is essential for its clinical development and therapeutic use. While various analytical methods exist, LC-MS/MS coupled with the use of a deuterated internal standard like this compound offers the highest selectivity and reliability. The provided data and protocols offer a valuable resource for researchers in the field of antiretroviral drug analysis. The diagrams illustrating the mechanism of action and metabolism further aid in understanding the pharmacological context of these bioanalytical assays.

References

A Comparative Guide to Inter-Laboratory Quantification of Stavudine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Stavudine, a nucleoside reverse transcriptase inhibitor used in antiretroviral therapy. The information presented herein is intended to assist laboratories in selecting the most appropriate method for their specific research and development needs. The data is compiled from various validated studies to facilitate a comparative overview of method performance.

Quantitative Performance of Stavudine Quantification Methods

The following table summarizes the key performance parameters of the most common analytical methods used for Stavudine quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

ParameterHPLC-UV Method 1HPLC-UV Method 2LC-MS/MS Method 1LC-MS/MS Method 2
Linearity Range 10-1600 ng/mL[1][2]0.5-10 µg/mL[3]20-2000 ng/mL[4][5]5.00-1000 ng/mL[6]
Limit of Quantification (LOQ) 10 ng/mL0.38 µg/mL[7][8]20 ng/mL[4][5]5.00 ng/mL[6]
Limit of Detection (LOD) Not Reported0.11 µg/mL[7][8]Not ReportedNot Reported
Intra-day Precision (%RSD) <10%1.05-1.31%[7][8]<10%[4][5]<10%[6]
Inter-day Precision (%RSD) <10%1.50-1.87%[7][8]<10%[4][5]<10%[6]
Accuracy/Recovery >89%[1][2]97.2%86%[4][5]100.2% to 102.5%[6]
Sample Matrix Human Plasma[1][2]Perfusate[7][8]Human Plasma[4][5]Human Plasma[6]

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on published and validated methods.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is widely used for the quantification of Stavudine in various biological matrices due to its robustness and cost-effectiveness.

1. Sample Preparation (Solid-Liquid Extraction)[1][2]

  • To a plasma sample, add a protein precipitation agent (e.g., acetonitrile or methanol).

  • Vortex the mixture to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the HPLC system.

2. Chromatographic Conditions

  • Column: C18 analytical column (e.g., 250 x 4 mm, 5 µm)[2]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). An example is acetonitrile-water (9:91, v/v)[2].

  • Flow Rate: Typically 0.7-1.2 mL/min[2].

  • Detection Wavelength: 265 nm or 267 nm.

  • Internal Standard: A compound with similar chromatographic behavior to Stavudine, such as didanosine or β-thymidine[6][7][8].

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for applications requiring lower detection limits.

1. Sample Preparation (Solid Phase Extraction - SPE)[4][5]

  • Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

  • Load the plasma sample onto the conditioned cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the analyte of interest (Stavudine) and the internal standard with a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Conditions

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., Symmetry C18, 150 mm x 3.9 mm, 5 µm)[4][5].

    • Mobile Phase: An isocratic or gradient mixture of an aqueous solution with a small percentage of acid (e.g., 0.5% glacial acetic acid) and an organic solvent (e.g., acetonitrile)[4][5].

    • Flow Rate: Adjusted based on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Precursor and product ions for Stavudine and the internal standard are monitored[4][5].

Visualizations

Workflow for an Inter-Laboratory Comparison Study

The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison study to ensure consistency and reliability of analytical methods across different laboratories.

G A Study Design and Protocol Development B Selection of Participating Laboratories A->B C Preparation and Distribution of Standardized Samples B->C D Analysis of Samples by Each Laboratory C->D E Data Collection and Statistical Analysis D->E F Evaluation of Inter-Laboratory Variability E->F G Identification of Discrepancies and Corrective Actions F->G H Final Report and Recommendations F->H G->D Re-analysis if needed G->H

Inter-laboratory comparison workflow.
Decision Guide for Method Selection

This flowchart provides a logical guide for researchers to select the most suitable Stavudine quantification method based on their specific laboratory capabilities and research requirements.

G Start Start: Method Selection HighSensitivity Is high sensitivity (LOD/LOQ < 10 ng/mL) required? Start->HighSensitivity HighThroughput Is high sample throughput a priority? HighSensitivity->HighThroughput No LCMSMS Recommendation: LC-MS/MS HighSensitivity->LCMSMS Yes ComplexMatrix Is the sample matrix complex (e.g., plasma, tissue)? HighThroughput->ComplexMatrix No HighThroughput->LCMSMS Yes ComplexMatrix->LCMSMS Yes CostConstraint Are there significant cost constraints? ComplexMatrix->CostConstraint No HPLCUV Recommendation: HPLC-UV CostConstraint->HPLCUV Yes CostConstraint->HPLCUV No, but consider ease of use

Decision guide for analytical method selection.

References

A Comparative Guide to the Bioanalytical Methods for Stavudine in Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of generic drug development, establishing bioequivalence is a critical step to ensure that the generic product is as safe and effective as the innovator drug. For antiretroviral drugs like Stavudine, precise and accurate quantification in biological matrices is paramount. This guide provides a comparative overview of the analytical methods used in bioequivalence studies of Stavudine, with a focus on their accuracy and precision.

Quantitative Performance of Analytical Methods

The selection of an analytical method for bioequivalence studies is driven by its ability to produce reliable and reproducible data. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques for the quantification of Stavudine in human plasma. The following table summarizes the reported accuracy and precision data for these methods.

Analytical MethodAnalyteMatrixAccuracy (%)Precision (%RSD/%CV)Reference
LC-MS/MSStavudine (d4T)Human Plasma100.2 - 102.5< 10 (Intra- and Inter-assay)[1]
LC-MS/MSStavudine (d4T)Human PlasmaWithin ±8 (relative error)< 10 (Inter-batch and Intra-batch)[2]
HPLC-UVStavudine (d4T)Rat Plasma-< 15 (Intra- and Inter-day)[3]
HPLC-UVStavudine (STV)Pharmaceutical Formulation98.92 - 100.12 (Recovery)< 1[4]

Note: %RSD refers to Percentage Relative Standard Deviation and %CV refers to Percentage Coefficient of Variation.

Experimental Protocols

A robust and well-documented experimental protocol is the foundation of a successful bioequivalence study. Below are outlines of typical protocols for the analysis of Stavudine using LC-MS/MS and HPLC-UV.

LC-MS/MS Method for Stavudine in Human Plasma

This method is highly sensitive and specific, making it the gold standard for bioequivalence studies.

  • Sample Preparation:

    • Aliquots of human plasma (typically 0.5 mL) are thawed from storage at -70°C.

    • An internal standard (e.g., a stable isotope-labeled version of Stavudine) is added to each plasma sample.

    • Protein precipitation is performed by adding a solvent like methanol. This is a crucial step to remove proteins that can interfere with the analysis.

    • The samples are vortexed and then centrifuged to separate the precipitated proteins from the supernatant containing the drug.

    • The clear supernatant is transferred to a clean tube and may be evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.

  • Chromatographic Conditions:

    • A C18 analytical column is commonly used for the separation of Stavudine from other plasma components.

    • The mobile phase is typically a mixture of an aqueous solution (e.g., 0.5% glacial acetic acid in water) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode.[2]

    • The flow rate is optimized for the best separation and peak shape.

  • Mass Spectrometric Detection:

    • A triple quadrupole mass spectrometer is used, operating in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

    • The precursor and product ions for both Stavudine and the internal standard are monitored.

  • Data Analysis:

    • The peak area ratios of Stavudine to the internal standard are used to construct a calibration curve.

    • The concentration of Stavudine in the unknown plasma samples is then determined from this calibration curve.

HPLC-UV Method for Stavudine in Plasma

While less sensitive than LC-MS/MS, HPLC-UV can be a reliable and cost-effective alternative.

  • Sample Preparation:

    • Similar to the LC-MS/MS method, plasma samples are prepared using protein precipitation.

    • An internal standard is also added to correct for variations in extraction and injection.

  • Chromatographic Conditions:

    • A reversed-phase C18 column is typically employed.

    • The mobile phase usually consists of a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).

    • The UV detector is set to a wavelength where Stavudine has maximum absorbance, typically around 266 nm.[4]

  • Data Analysis:

    • The peak areas of Stavudine and the internal standard are measured.

    • A calibration curve is generated by plotting the peak area ratios against the known concentrations of the standards.

    • The concentration of Stavudine in the study samples is calculated from the calibration curve.

Workflow for a Stavudine Bioequivalence Study

The following diagram illustrates the typical workflow of a bioequivalence study for a Stavudine formulation.

Bioequivalence_Workflow cluster_study_design Study Design & Conduct cluster_sample_analysis Bioanalytical Phase cluster_data_analysis Statistical Analysis subject_recruitment Subject Recruitment & Screening randomization Randomization subject_recruitment->randomization dosing Dosing (Test & Reference) randomization->dosing washout Washout Period dosing->washout sample_collection Blood Sample Collection dosing->sample_collection crossover_dosing Crossover Dosing washout->crossover_dosing crossover_dosing->sample_collection plasma_separation Plasma Separation & Storage sample_collection->plasma_separation sample_analysis Sample Analysis (LC-MS/MS or HPLC) plasma_separation->sample_analysis data_quantification Data Quantification sample_analysis->data_quantification pk_parameter_calculation Pharmacokinetic Parameter Calculation (AUC, Cmax) data_quantification->pk_parameter_calculation statistical_comparison Statistical Comparison (90% CI) pk_parameter_calculation->statistical_comparison bioequivalence_conclusion Bioequivalence Conclusion statistical_comparison->bioequivalence_conclusion

Caption: Workflow of a typical two-way crossover bioequivalence study.

Conclusion

Both LC-MS/MS and HPLC-UV are suitable methods for the quantification of Stavudine in bioequivalence studies. The choice between the two often depends on the required sensitivity, available instrumentation, and cost considerations. LC-MS/MS offers higher sensitivity and specificity, which is particularly important for accurately determining low drug concentrations in the terminal phase of the pharmacokinetic profile. However, a well-validated HPLC-UV method can also provide the necessary accuracy and precision to support a bioequivalence submission. Regardless of the method chosen, rigorous validation in accordance with regulatory guidelines is essential to ensure the integrity of the study data and the ultimate approval of the generic drug product.

References

A Comparative Pharmacokinetic and Mechanistic Analysis of Stavudine and Zidovudine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacokinetics and cellular mechanisms of Stavudine (d4T) and Zidovudine (AZT), two nucleoside reverse transcriptase inhibitors (NRTIs) historically significant in the treatment of HIV-1 infection. While both drugs are thymidine analogues that inhibit HIV-1 reverse transcriptase, their distinct pharmacokinetic profiles and off-target cellular effects contribute to differences in their efficacy and adverse event profiles.

Pharmacokinetic Profile Comparison

The pharmacokinetic properties of Stavudine and Zidovudine are summarized in the table below, highlighting key differences in their absorption, distribution, metabolism, and excretion.

Pharmacokinetic ParameterStavudine (d4T)Zidovudine (AZT)
Oral Bioavailability High (~86%)Good (~64%)[1]
Plasma Half-life 1.0 - 1.6 hoursApproximately 1.1 hours[1]
Intracellular Half-life (Active Triphosphate) ~3.5 hours~3 hours
Protein Binding Negligible25% - 38%
Volume of Distribution ~0.5 L/kg1.6 L/kg
Primary Metabolism Minimal hepatic metabolism; phosphorylation to active triphosphate form.Hepatic glucuronidation to an inactive metabolite (GZDV).[2] Also undergoes intracellular phosphorylation to the active triphosphate form.
Primary Excretion Renal, primarily as unchanged drug (~40%)Renal, primarily as the glucuronide metabolite.

Experimental Protocols

The quantification of Stavudine and Zidovudine in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical methods employed.

Quantification of Stavudine in Human Plasma via HPLC

A sensitive HPLC method for the determination of Stavudine in human plasma has been developed and validated. This method typically involves the following steps:

  • Sample Preparation: Plasma samples (approximately 200 µL) are subjected to solid-phase extraction (SPE) using Oasis HLB cartridges to isolate the drug and remove interfering substances.

  • Chromatographic Separation: The extracted sample is injected into a C18 reverse-phase HPLC column.

  • Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile/methanol).

  • Detection: Stavudine is detected using an ultraviolet (UV) detector at a specific wavelength.

  • Quantification: The concentration of Stavudine in the plasma sample is determined by comparing its peak area to a standard curve generated with known concentrations of the drug.

Quantification of Zidovudine in Human Plasma via LC-MS/MS

A highly sensitive and specific LC-MS/MS method is often preferred for the quantification of Zidovudine, especially for studies requiring low detection limits. The general workflow is as follows:

  • Sample Preparation: An internal standard (e.g., a stable isotope-labeled version of Zidovudine) is added to the plasma sample. The drug and internal standard are then extracted using solid-phase extraction.

  • Chromatographic Separation: The extracted sample is injected onto a reverse-phase LC column (e.g., C18) for separation from other plasma components.

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify Zidovudine and its internal standard based on their unique parent and daughter ion transitions.

  • Data Analysis: The ratio of the peak area of Zidovudine to that of the internal standard is used to calculate the concentration of Zidovudine in the original plasma sample, referencing a calibration curve.

Signaling Pathways and Cellular Mechanisms

Both Stavudine and Zidovudine are prodrugs that must be intracellularly phosphorylated by host cell kinases to their active triphosphate forms. These active metabolites then compete with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by HIV-1 reverse transcriptase. The lack of a 3'-hydroxyl group on the incorporated drug molecule leads to chain termination, thus halting viral replication.

cluster_0 Intracellular Activation cluster_1 HIV Reverse Transcription Stavudine Stavudine Stavudine_MP Stavudine-MP Stavudine->Stavudine_MP Thymidine Kinase Zidovudine Zidovudine Zidovudine_MP Zidovudine-MP Zidovudine->Zidovudine_MP Thymidine Kinase Stavudine_DP Stavudine-DP Stavudine_MP->Stavudine_DP Thymidylate Kinase Zidovudine_DP Zidovudine-DP Zidovudine_MP->Zidovudine_DP Thymidylate Kinase Stavudine_TP Stavudine-TP (Active) Stavudine_DP->Stavudine_TP Nucleoside Diphosphate Kinase Zidovudine_TP Zidovudine-TP (Active) Zidovudine_DP->Zidovudine_TP Nucleoside Diphosphate Kinase RT HIV Reverse Transcriptase Stavudine_TP->RT Inhibition Zidovudine_TP->RT Inhibition Viral_RNA Viral RNA Proviral_DNA Proviral DNA Viral_RNA->Proviral_DNA dTTP

Caption: Intracellular activation and mechanism of action of Stavudine and Zidovudine.

Beyond their primary antiviral activity, both drugs have been shown to exert off-target effects on host cellular processes, which are thought to contribute to their toxicity profiles.

Mitochondrial Toxicity

A significant adverse effect associated with NRTIs, including Stavudine and Zidovudine, is mitochondrial toxicity.[1][3][4] This is primarily attributed to the inhibition of mitochondrial DNA polymerase gamma (Pol-γ), the enzyme responsible for replicating mitochondrial DNA (mtDNA).[3][4] Inhibition of Pol-γ leads to mtDNA depletion, impaired oxidative phosphorylation, and subsequent cellular dysfunction, which can manifest clinically as lactic acidosis, myopathy, and lipoatrophy.[3]

Stavudine_TP Stavudine-TP PolG DNA Polymerase γ Stavudine_TP->PolG Inhibition Zidovudine_TP Zidovudine-TP Zidovudine_TP->PolG Inhibition mtDNA_Replication mtDNA Replication PolG->mtDNA_Replication mtDNA_Depletion mtDNA Depletion mtDNA_Replication->mtDNA_Depletion Impairment OxPhos Oxidative Phosphorylation mtDNA_Depletion->OxPhos Leads to ATP_Production Reduced ATP Production OxPhos->ATP_Production Impairment Cellular_Dysfunction Cellular Dysfunction (e.g., Lactic Acidosis) ATP_Production->Cellular_Dysfunction

Caption: Proposed pathway for NRTI-induced mitochondrial toxicity.

Cell Cycle Arrest and Apoptosis

Studies have indicated that Zidovudine can interfere with cell cycle progression, leading to an arrest in the S and G2/M phases.[5][6] This effect is thought to be mediated by the incorporation of Zidovudine into cellular DNA, triggering a DNA damage response.[5] This can lead to the activation of checkpoint kinases such as Chk1 and Chk2, which halt the cell cycle to allow for DNA repair.[5] Prolonged cell cycle arrest or extensive DNA damage can ultimately induce apoptosis (programmed cell death).[7][8] Stavudine has also been shown to induce DNA damage and apoptosis.[8]

Zidovudine Zidovudine DNA_Incorporation Incorporation into Cellular DNA Zidovudine->DNA_Incorporation DNA_Damage DNA Damage DNA_Incorporation->DNA_Damage Checkpoint_Activation Activation of Checkpoint Kinases (Chk1, Chk2) DNA_Damage->Checkpoint_Activation Cell_Cycle_Arrest S and G2/M Phase Cell Cycle Arrest Checkpoint_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Leads to

Caption: Zidovudine-induced cell cycle arrest and apoptosis pathway.

References

A Researcher's Guide to Evaluating Stavudine (d4T) from Different Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the objective comparison of Stavudine (d4T), a nucleoside reverse transcriptase inhibitor (NRTI), from various suppliers.[1][2][3][4][5] Given that direct comparative performance data is often proprietary, this document outlines the critical quality attributes and standardized experimental protocols necessary for an in-house evaluation. The provided methodologies will enable researchers to generate their own comparative data to ensure the quality, purity, and efficacy of Stavudine for research and development purposes.

Key Performance Parameters for Stavudine Evaluation

The quality of Stavudine can significantly impact experimental outcomes. When comparing products from different suppliers, it is crucial to assess a range of physicochemical and biological parameters. The following table summarizes the key quality attributes and the standard methods for their evaluation. Researchers can use this as a template to record and compare their findings.

Parameter Analytical Method Acceptance Criteria (Illustrative) Supplier A Data Supplier B Data Supplier C Data
Identity FTIR / HPLCSpectrum conforms to reference standard / Retention time matches standard
Purity (Assay) HPLC-UV98.0% - 102.0%
Related Substances / Impurities HPLC-UVIndividual impurity ≤ 0.1%, Total impurities ≤ 0.5%
Stability (Forced Degradation) HPLC-UVAssess degradation under acid, base, oxidative, thermal, and photolytic stress.
In Vitro Biological Activity Cell-Based HIV Inhibition AssayEC50 value comparable to reference standard.

Experimental Protocols

Detailed and consistent methodologies are essential for generating reliable comparative data. Below are protocols for key experiments.

This protocol describes a stability-indicating HPLC method to determine the purity of Stavudine and to quantify any related substances or degradation products.

Objective: To quantify the amount of Stavudine and its impurities in a given sample.

Materials:

  • Stavudine reference standard and supplier samples

  • HPLC system with UV detector

  • C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (e.g., 0.05 M, pH 4.5)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of methanol, acetonitrile, and phosphate buffer (e.g., 60:20:20 v/v/v).[6] The mobile phase should be filtered and degassed.

  • Standard Solution Preparation: Accurately weigh and dissolve the Stavudine reference standard in the mobile phase to create a stock solution (e.g., 100 µg/mL).[6] Prepare a series of dilutions to create a calibration curve.

  • Sample Solution Preparation: Prepare solutions of Stavudine from each supplier at the same concentration as the primary standard solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Flow Rate: 1.0 mL/min.[6]

    • Injection Volume: 20 µL.

    • Detector Wavelength: 254 nm.[6]

    • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Analysis: Inject the standard and sample solutions into the HPLC system. The retention time for Stavudine is expected to be around 4.25 minutes under these conditions.[6]

  • Data Interpretation: Calculate the purity of each supplier's sample by comparing the peak area of the analyte to the standard curve. Identify and quantify any impurity peaks based on their relative retention times and peak areas.

This protocol outlines a cell-based assay to determine the half-maximal effective concentration (EC50) of Stavudine, which is a measure of its potency in inhibiting HIV replication.

Objective: To determine the biological activity of Stavudine from different suppliers by measuring the inhibition of HIV-1 replication in a susceptible cell line.

Materials:

  • MT-4 or similar human T-cell line susceptible to HIV-1 infection.

  • HIV-1 laboratory-adapted strain (e.g., HIV-1IIIB).

  • Stavudine reference standard and supplier samples.

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • 96-well cell culture plates.

  • MTT or similar reagent for cell viability assessment.

  • Plate reader.

Procedure:

  • Cell Preparation: Seed MT-4 cells into a 96-well plate at a density of approximately 4 x 10^4 cells per well.[7]

  • Compound Dilution: Prepare serial dilutions of the Stavudine reference standard and samples from each supplier.

  • Infection and Treatment: Infect the cells with the HIV-1 strain. Immediately after infection, add the different concentrations of Stavudine to the wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days.[7][8]

  • Viability Assay: After incubation, add MTT reagent to each well to assess cell viability, which is an indirect measure of the inhibition of virus-induced cell death.

  • Data Analysis: Measure the absorbance with a plate reader. Calculate the EC50 value for each sample, which is the concentration of the drug that protects 50% of the cells from the cytopathic effects of the virus.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for supplier evaluation and the mechanism of action of Stavudine.

G cluster_0 Sample Receipt & Initial Checks cluster_1 Physicochemical Analysis cluster_2 Biological Evaluation cluster_3 Data Analysis & Decision s1 Receive Stavudine from Supplier A, B, C s2 Documentation Review (CoA, MSDS) s1->s2 s3 Visual Inspection (Color, Form) s2->s3 p1 Identity Confirmation (FTIR) s3->p1 p2 Purity & Impurity Analysis (HPLC) p1->p2 p3 Stability Assessment (Forced Degradation) p2->p3 b1 In Vitro Anti-HIV Activity Assay (EC50) p3->b1 b2 Cytotoxicity Assay (CC50) b1->b2 d1 Compare Data to Reference Standard b2->d1 d2 Supplier Qualification Decision d1->d2

Caption: Workflow for evaluating Stavudine from different suppliers.

cluster_cell Infected Host Cell cluster_hiv HIV Replication Cycle Stavudine Stavudine (d4T) d4T_MP d4T Monophosphate Stavudine->d4T_MP Cellular Kinases d4T_DP d4T Diphosphate d4T_MP->d4T_DP Cellular Kinases d4T_TP Stavudine Triphosphate (d4T-TP - Active Form) d4T_DP->d4T_TP Cellular Kinases Viral_DNA Viral DNA Synthesis d4T_TP->Viral_DNA Competes with dTTP for incorporation Viral_RNA Viral RNA RT Reverse Transcriptase Viral_RNA->RT RT->Viral_DNA Chain_Termination DNA Chain Termination Viral_DNA->Chain_Termination Incorporation of d4T-TP

Caption: Mechanism of action of Stavudine in inhibiting HIV replication.

Mechanism of Action

Stavudine is a synthetic thymidine nucleoside analog.[1][3] To exert its antiviral effect, it must be phosphorylated by host cellular kinases into its active triphosphate form, stavudine triphosphate (d4T-TP).[1][3][4] This active metabolite then inhibits the HIV reverse transcriptase enzyme.[1][2] It achieves this by competing with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA strand.[1] Because Stavudine lacks a 3'-hydroxyl group, its incorporation into the DNA chain results in the termination of DNA elongation, thereby halting viral replication.[1][4]

References

Bioequivalence of Generic Stavudine Formulations: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of a bioequivalence study comparing two generic formulations of stavudine with the innovator product, focusing on their pharmacokinetic profiles and the methodologies used for their assessment.

This guide provides a detailed comparison of the bioequivalence of two generic formulations of stavudine capsules against a reference product. The analysis is based on a randomized, crossover pharmacokinetic study conducted in healthy adult volunteers. While the initial search for studies utilizing a deuterated (d4) stavudine internal standard did not yield specific results, this guide leverages a well-documented study that employs a robust bioanalytical method for the determination of stavudine in plasma.

Comparative Pharmacokinetic Data

The bioequivalence of two generic stavudine formulations (Aspen Stavudine® and Cipla Stavir®) was evaluated against the reference product. The key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax), were determined to assess the rate and extent of drug absorption. The results are summarized in the table below.

FormulationAdministrationAUC (ng·h/mL) (Geometric Mean)Cmax (ng/mL) (Geometric Mean)Tmax (h) (Median)90% Confidence Interval for AUC Ratio90% Confidence Interval for Cmax Ratio
Aspen Stavudine® Intact Capsule13855850.7592.8% - 111.2%91.5% - 114.8%
Opened Capsule13245790.75
Cipla Stavir® Intact Capsule14475600.8797.4% - 115.3%89.9% - 111.8%
Opened Capsule14386140.53

Data sourced from a study by Innes S, et al. (2011) which evaluated 30 mg stavudine capsules. The study found that both generic formulations met the regulatory criteria for bioequivalence.[1]

Experimental Protocols

The presented data is based on a randomized, crossover pharmacokinetic study.[1] Below are the key aspects of the experimental methodology.

Study Design

A randomized, two-way crossover study was conducted in 28 healthy, HIV-negative adult volunteers.[1] Participants were randomized to receive one of two generic stavudine preparations. They were further randomized to receive either an intact capsule or the contents of an opened capsule dispersed in water. After a one-week washout period, subjects were crossed over to the alternate formulation.[1]

Dosing and Sample Collection

Participants received a single 30 mg dose of the assigned stavudine formulation.[1] Blood samples for pharmacokinetic analysis were collected at pre-dose, and at 15, 30, 45, 60, 90 minutes, and 2, 4, 6, and 8 hours post-dose.[1]

Bioanalytical Method

Plasma concentrations of stavudine were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][2] The assay involved the precipitation of plasma proteins with acetonitrile containing an internal standard.[1] The supernatant was then injected into the LC-MS/MS system for analysis. The lower limit of quantification for stavudine in plasma was 20 ng/mL.[1]

Experimental Workflow

The following diagram illustrates the workflow of the bioequivalence study.

Bioequivalence_Study_Workflow cluster_screening Screening & Randomization cluster_period1 Period 1 cluster_washout Washout cluster_period2 Period 2 (Crossover) cluster_analysis Analysis s1 28 Healthy Volunteers Recruited s2 Randomization to Generic Formulation (Aspen or Cipla) s1->s2 p1_dosing Single 30mg Dose Administration (Intact or Opened Capsule) s2->p1_dosing p1_sampling Serial Blood Sampling (0-8 hours) p1_dosing->p1_sampling washout 1-Week Washout Period p1_sampling->washout p2_dosing Single 30mg Dose Administration (Alternate Formulation) washout->p2_dosing p2_sampling Serial Blood Sampling (0-8 hours) p2_dosing->p2_sampling analysis Plasma Stavudine Concentration Determined by LC-MS/MS p2_sampling->analysis pk_analysis Pharmacokinetic & Statistical Analysis (AUC, Cmax, Tmax) analysis->pk_analysis

Bioequivalence Study Workflow

References

A Comparative Guide to the Stability of Stavudine and its Deuterated Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Stability of Stavudine

Stavudine is known to degrade under various stress conditions, with the primary degradation product being thymine.[1][2][3] This degradation is primarily due to the hydrolysis of the glycosidic bond.[1]

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods. Stavudine has been shown to be susceptible to degradation under acidic, alkaline, oxidative, and photolytic conditions.[1][2][4][5]

Table 1: Summary of Stavudine Forced Degradation Studies

Stress ConditionObservationsPrimary Degradant
Acidic Hydrolysis Significant degradationThymine
Alkaline Hydrolysis Significant degradationThymine
Oxidative Stress Degradation observedThymine
Photolytic Stress Degradation observedThymine
Thermal Stress Degradation observedThymine

Source:[1][4][5]

Experimental Protocols

Below are detailed methodologies for conducting forced degradation studies on Stavudine.

1. Acid and Alkaline Hydrolysis

  • Objective: To assess the stability of Stavudine in acidic and alkaline conditions.

  • Protocol:

    • Prepare a stock solution of Stavudine in methanol (e.g., 1 mg/mL).[1]

    • For acid degradation, mix the stock solution with an equal volume of 1N HCl.[1]

    • For alkaline degradation, mix the stock solution with an equal volume of 1N NaOH.[1]

    • Reflux the mixtures at 80°C for 2 hours.[1]

    • Neutralize the solutions and dilute with an appropriate mobile phase for HPLC analysis.[1]

2. Oxidative Degradation

  • Objective: To evaluate the stability of Stavudine in the presence of an oxidizing agent.

  • Protocol:

    • Prepare a stock solution of Stavudine.

    • Add hydrogen peroxide (e.g., 30%) to the solution.[5]

    • Keep the solution at room temperature for a specified period (e.g., 48 hours).[5]

    • Analyze the sample by HPLC.

3. Photostability

  • Objective: To determine the effect of light on the stability of Stavudine.

  • Protocol:

    • Expose a solution of Stavudine to a combination of visible and UV light in a photostability chamber.

    • The exposure should be consistent with ICH Q1B guidelines.

    • A control sample should be protected from light.

    • Analyze both samples by HPLC at appropriate time intervals.

Workflow for Forced Degradation Study of Stavudine

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stavudine Stavudine Stock Solution Acid Acidic (1N HCl, 80°C) Stavudine->Acid Alkali Alkaline (1N NaOH, 80°C) Stavudine->Alkali Oxidation Oxidative (H2O2, RT) Stavudine->Oxidation Photo Photolytic (UV/Vis Light) Stavudine->Photo Thermal Thermal (Dry Heat) Stavudine->Thermal HPLC HPLC Analysis Acid->HPLC Alkali->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC Degradants Identify & Quantify Degradation Products HPLC->Degradants

Caption: Workflow of a forced degradation study for Stavudine.

Metabolic Stability: Stavudine vs. Deuterated Stavudine

Metabolism of Stavudine

The clearance of stavudine is minimally affected by hepatic metabolism, with the majority of the drug being eliminated unchanged in the urine.[6] However, minor metabolic pathways involving oxidation and glucuronidation have been reported.[6] Intracellularly, stavudine is phosphorylated by cellular kinases to its active triphosphate form, which inhibits HIV reverse transcriptase.[6][7] In silico studies have suggested that the methyl group of the thymine moiety is a probable site for oxidation mediated by cytochrome P450 enzymes.[8]

Stavudine Metabolic Pathway

Stavudine Stavudine (d4T) Thymine Thymine Stavudine->Thymine Hydrolysis d4T_TP Stavudine Triphosphate (Active Form) Stavudine->d4T_TP Cellular Kinases Oxidized_Metabolites Oxidized Metabolites (Minor) Stavudine->Oxidized_Metabolites CYP450 (e.g., on methyl group) Glucuronide_Conjugates Glucuronide Conjugates (Minor) Stavudine->Glucuronide_Conjugates UGTs Excretion Renal Excretion (Unchanged) Stavudine->Excretion

Caption: Metabolic pathways of Stavudine.

The Potential of Deuterated Stavudine

Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can significantly alter the metabolic profile of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect (KIE), can slow down metabolic reactions that involve the cleavage of a C-H bond.[9][10]

Hypothetical Comparison of Metabolic Stability

Given that the methyl group on the thymine ring of stavudine is a potential site of oxidative metabolism, deuterating this position could lead to a more metabolically stable analog.

Table 2: Hypothetical Comparison of Stavudine and Deuterated Stavudine (d-Stavudine) Metabolic Stability

ParameterStavudineDeuterated Stavudine (Hypothetical)Rationale for Difference
Rate of Oxidative Metabolism NormalPotentially SlowerKinetic Isotope Effect: Stronger C-D bond at the methyl group would slow CYP450-mediated oxidation.
Metabolic Clearance Primarily renal, minor metabolicPotentially Lower Metabolic ClearanceSlower metabolism would lead to a smaller fraction of the drug being cleared metabolically.
Half-life (t1/2) ~1 hourPotentially LongerReduced metabolic clearance could contribute to a longer plasma half-life.
Formation of Oxidized Metabolites MinorPotentially ReducedSlower oxidation would result in the formation of fewer oxidized metabolites.

Disclaimer: The data for Deuterated Stavudine is hypothetical and based on the scientific principles of the kinetic isotope effect. Direct experimental data is required for confirmation.

Experimental Protocols for Metabolic Stability

In Vitro Metabolic Stability Assay Using Liver Microsomes

  • Objective: To assess the rate of metabolism of a compound by liver enzymes.

  • Protocol:

    • Preparation:

      • Prepare a stock solution of the test compound (Stavudine or its deuterated analog) in an organic solvent (e.g., DMSO).

      • Thaw liver microsomes (human or other species) on ice.

      • Prepare a reaction mixture containing phosphate buffer (pH 7.4) and the test compound at the desired concentration.

    • Incubation:

      • Pre-incubate the reaction mixture at 37°C.

      • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

      • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Sample Processing:

      • Quench the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

      • Centrifuge the samples to precipitate proteins.

    • Analysis:

      • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

    • Data Analysis:

      • Plot the percentage of the remaining parent compound against time.

      • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Workflow for In Vitro Metabolic Stability Assay

cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Compound Test Compound (Stavudine or d-Stavudine) ReactionMix Reaction Mixture Compound->ReactionMix Microsomes Liver Microsomes Microsomes->ReactionMix Buffer Phosphate Buffer Buffer->ReactionMix NADPH Add NADPH (Start Reaction) ReactionMix->NADPH Sampling Sample at Time Points (0, 5, 15, 30, 60 min) NADPH->Sampling Quench Quench Reaction (Acetonitrile + IS) Sampling->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Calculate t1/2 and CLint LCMS->Data

Caption: Workflow of an in vitro metabolic stability assay.

Conclusion

Stavudine exhibits predictable degradation patterns under various stress conditions, primarily yielding thymine. Its metabolic profile is characterized by limited hepatic metabolism and predominant renal excretion of the unchanged drug. While direct comparative data for a deuterated analog of Stavudine is not available, the principles of the kinetic isotope effect suggest that deuteration at metabolically susceptible positions, such as the methyl group of the thymine moiety, could enhance its metabolic stability. This could potentially lead to a longer half-life and a modified pharmacokinetic profile. Further experimental studies are warranted to confirm these hypothetical advantages and to fully characterize the stability profile of deuterated Stavudine.

References

Safety Operating Guide

Navigating the Safe Disposal of Stavudine-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. Stavudine-d4, a deuterated analog of the antiretroviral medication stavudine, requires careful handling and disposal due to its potential hazards. This guide provides essential information and step-by-step procedures to ensure the safe management of this compound waste.

Stavudine is classified as a hazardous substance, and as such, its disposal is regulated by agencies such as the Environmental Protection Agency (EPA) in the United States.[1][2][3] Improper disposal can pose risks to human health and the environment. Therefore, adherence to established protocols is paramount.

This compound Hazard Profile and Disposal Considerations

The Safety Data Sheet (SDS) for stavudine indicates several hazards that necessitate cautious handling and disposal. It is suspected of causing genetic defects, damaging fertility or the unborn child, and causing damage to organs through prolonged or repeated exposure.[4][5] It is also harmful if swallowed and causes skin and eye irritation.[4] These properties underscore the importance of treating this compound as a hazardous waste.

PropertyInformationCitation
Chemical Name This compound
Synonyms 2',3'-didehydro-3'-deoxythymidine-d4[6]
CAS Number 3056-17-5 (for Stavudine)[4]
Appearance White powder[6]
Primary Hazards Germ cell mutagenicity, Reproductive toxicity, Specific target organ toxicity (repeated exposure), Acute toxicity (oral), Skin irritation, Eye irritation[4]
Disposal Classification Hazardous Waste[2][3]
Primary Disposal Method Incineration at a licensed facility[1][7]
Incompatible Agents Strong oxidizing agents[6]

Experimental Protocol: Segregation and Preparation of this compound Waste for Disposal

The following protocol outlines the steps for the safe segregation and preparation of this compound waste within a laboratory setting. This procedure is designed to comply with general hazardous waste regulations.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat.

  • Designated, labeled, and sealed hazardous waste container.

  • Waste accumulation log.

  • Spill kit for hazardous materials.

Procedure:

  • Wear Appropriate PPE: Before handling this compound or its waste, ensure that all required PPE is correctly worn.

  • Segregate Waste at the Source:

    • All solid waste contaminated with this compound (e.g., weighing boats, contaminated gloves, pipette tips) must be placed in a designated hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Label Hazardous Waste Containers:

    • Clearly label the hazardous waste container with "Hazardous Waste," the name of the chemical (this compound), and the specific hazard symbols (e.g., health hazard, irritant).

    • Indicate the accumulation start date on the label.

  • Maintain a Waste Accumulation Log:

    • For each addition of waste to the container, record the date, amount, and chemical composition in the waste accumulation log. This is crucial for regulatory compliance and proper disposal.

  • Store Waste Appropriately:

    • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure and away from general laboratory traffic.

  • Arrange for Disposal:

    • Once the container is full or reaches the accumulation time limit set by your institution (often 90 or 180 days), contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor.

  • Decontaminate Work Surfaces:

    • Thoroughly decontaminate all work surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent as recommended by your institution's safety protocols.

  • Emergency Procedures:

    • In case of a spill, immediately alert personnel in the area and follow the procedures outlined in your laboratory's chemical hygiene plan. Use the spill kit to contain and clean up the spill, and dispose of all cleanup materials as hazardous waste.

This compound Disposal Workflow

The following diagram illustrates the decision-making and handling process for the proper disposal of this compound waste.

Stavudine_Disposal_Workflow cluster_0 This compound Waste Generation cluster_1 Waste Accumulation cluster_2 Final Disposal cluster_3 Safety and Decontamination start Generate this compound Waste ppe Wear Appropriate PPE start->ppe emergency Follow Emergency Spill Procedures start->emergency segregate Segregate Waste at Source (Solid vs. Liquid) ppe->segregate label_container Label Hazardous Waste Container segregate->label_container decontaminate Decontaminate Work Surfaces segregate->decontaminate log_waste Record in Waste Accumulation Log label_container->log_waste store_waste Store in Designated Satellite Accumulation Area log_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs incineration Transport to Licensed Incineration Facility contact_ehs->incineration

This compound Disposal Workflow

References

Essential Safety and Logistical Information for Handling Stavudine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of compounds like Stavudine-d4 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure. Stavudine is classified as a hazardous drug, and precautions should be taken accordingly.

Key PPE requirements include:

  • Gloves: Double gloving with chemotherapy-rated gloves is required. Gloves should be powder-free and have been tested for use with chemotherapy drugs (ASTM D6978).[1] It is recommended to change gloves every 30 minutes or immediately if they are torn or punctured. Nitrile gloves are a suitable option.

  • Gowns: A disposable, back-closing, long-sleeved gown made of a low-permeability fabric is necessary. Cuffs should be tight-fitting (knitted or elastic). Gowns should be changed every two to three hours or immediately after a spill.[1][2]

  • Eye and Face Protection: A full-face shield or a combination of safety goggles and a face mask should be worn to protect against splashes and aerosols.[1][2][3]

  • Respiratory Protection: For procedures that may generate aerosols or dust, a NIOSH-approved N95 respirator or a higher level of respiratory protection is required.[1]

  • Shoe Covers: Disposable shoe covers should be worn and removed before exiting the handling area to prevent the spread of contamination.[1]

Quantitative Safety Data

The following table summarizes key quantitative data for the safe handling of Stavudine.

ParameterValueReference
Occupational Exposure Limit (OEL) 0.02 mg/m³ (Time-Weighted Average)[1]
Oral LD50 (Rat) 4 g/kg[4][5]
Oral LD50 (Mouse) 1 g/kg[5]

Experimental Protocol: Handling this compound

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • All handling of this compound powder should be performed within a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE) to minimize aerosol generation.

  • Ensure all necessary PPE is donned correctly before entering the designated handling area.

  • Prepare a spill kit and have it readily accessible.

2. Weighing and Reconstitution:

  • Use a dedicated set of utensils (spatula, weighing paper) for handling this compound.

  • Weigh the required amount of powder on a tared weigh boat inside the BSC or CVE.

  • To reconstitute, add the solvent slowly to the powder to avoid splashing. Gently swirl the vial to dissolve the compound. Do not shake vigorously.

3. Experimental Procedures:

  • Conduct all experimental manipulations with this compound solutions within the BSC or CVE.

  • Use luer-lock syringes and needles to prevent accidental disconnection and spraying.

  • After use, dispose of all contaminated materials directly into a designated hazardous waste container within the containment area.

4. Decontamination and Cleaning:

  • Decontaminate all surfaces within the BSC or CVE with an appropriate cleaning agent (e.g., a solution of sodium hypochlorite followed by a neutralizing agent like sodium thiosulfate, and then water).

  • Wipe down all equipment used with the decontaminating solution.

  • Properly doff PPE, removing the outer gloves first, followed by the gown, and then the inner gloves. Wash hands thoroughly after removing all PPE.

Disposal Plan

All waste generated from handling this compound is considered hazardous and must be disposed of accordingly.

  • Solid Waste: Contaminated gloves, gowns, shoe covers, weighing paper, and other disposable materials should be placed in a clearly labeled, sealed, and puncture-resistant hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any this compound waste down the drain.

  • Sharps: Needles and syringes used for handling this compound must be disposed of in a designated sharps container for hazardous materials.

  • Final Disposal: All hazardous waste must be disposed of through a licensed hazardous waste management company. Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Handling this compound

Stavudine_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare Containment Ventilated Enclosure (CVE) / Biological Safety Cabinet (BSC) A->B D Weigh this compound Powder B->D C Assemble Spill Kit C->B E Reconstitute Compound D->E F Perform Experimental Procedures E->F G Segregate and Dispose of Hazardous Waste F->G H Decontaminate Work Surfaces and Equipment G->H I Doff PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.